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(5-Bromohexyl)benzene Documentation Hub

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  • Product: (5-Bromohexyl)benzene
  • CAS: 105474-17-7

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: (5-Bromohexyl)benzene – Structural Dynamics, Reactivity, and Synthetic Applications

Executive Summary (5-Bromohexyl)benzene (CAS: 105474-17-7), systematically named 1-bromo-5-phenylhexane, is a bifunctional aliphatic-aromatic building block of significant interest in medicinal chemistry and advanced mat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Bromohexyl)benzene (CAS: 105474-17-7), systematically named 1-bromo-5-phenylhexane, is a bifunctional aliphatic-aromatic building block of significant interest in medicinal chemistry and advanced materials science. Featuring a lipophilic phenyl anchor tethered to a flexible hexyl chain with a secondary bromide at the C5 position, this molecule presents unique synthetic opportunities. Unlike primary alkyl halides, secondary bromides like (5-bromohexyl)benzene sit at the mechanistic crossroads of nucleophilic substitution (


) and elimination (

), requiring precise catalytic control to dictate reaction outcomes.

This whitepaper provides an authoritative analysis of its physicochemical properties, mechanistic reactivity profile, and field-proven experimental protocols for chemoselective functionalization.

Chemical Identity & Physicochemical Properties

The molecular architecture of (5-bromohexyl)benzene is defined by its


 bond at a secondary carbon, which introduces a stereocenter at C5. Consequently, the compound exists as a racemic mixture of 

and

enantiomers unless synthesized via stereospecific pathways. This chirality is a critical parameter in drug development, where the spatial orientation of the tethered pharmacophore can drastically alter target binding affinity.
Quantitative Data Summary
ParameterSpecification
Chemical Name (5-Bromohexyl)benzene
IUPAC Nomenclature 1-bromo-5-phenylhexane
CAS Registry Number
Molecular Formula C₁₂H₁₇Br
Molecular Weight 241.17 g/mol
Physical State Colorless to pale yellow liquid
Density ~1.19 g/cm³
Boiling Point ~299°C at 760 mmHg

Mechanistic Reactivity Profile: The vs. Dichotomy

The functionalization of (5-bromohexyl)benzene requires navigating the inherent steric hindrance of its secondary bromide. Traditional


 reactions with strong nucleophiles (e.g., alkoxides, primary amines) often fail, as the elevated activation energy of the sterically congested 

transition state makes the

elimination pathway kinetically dominant, yielding 1-phenyl-4-hexene or 1-phenyl-5-hexene.

To bypass this limitation, modern synthetic workflows employ single-electron transfer (SET) mechanisms. As detailed in1, the use of transition-metal catalysis allows the reaction to proceed via a free alkyl radical intermediate. This radical pathway completely suppresses


 elimination, enabling high-yield 

and

bond formations. Furthermore, 2 have proven highly effective in cross-coupling secondary bromides with acetal-derived radicals.
Reaction Pathways Diagram

G A (5-Bromohexyl)benzene (Secondary Bromide) B Pd(0) Catalysis Benzophenone Imine A->B Reagent D Strong Base (Alkoxide) A->D Reagent F Dual Ni/Photoredox Acetal Radicals A->F Reagent C Radical Amination Protected Amine B->C Suppresses E2 E E2 Elimination 1-Phenylhexenes D->E Kinetically Favored G C(sp3)-C(sp3) Coupling Alkylated Scaffold F->G Radical Capture

Fig 1: Chemoselective reaction pathways for (5-Bromohexyl)benzene under varying catalytic conditions.

Experimental Protocols

Protocol A: Palladium-Catalyzed Radical Amination

This protocol converts the secondary bromide into a protected primary amine, avoiding the elimination byproducts typical of standard


 conditions.

Reagents:

  • (5-Bromohexyl)benzene (1.0 equiv)

  • Benzophenone imine (1.2 equiv)

  • 
     precatalyst (5 mol%)
    
  • Sodium tert-butoxide (1.5 equiv)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Catalyst Activation: In a nitrogen-filled glovebox, combine the palladium precatalyst, the hindered trialkylphosphine ligand (

    
    ), and sodium tert-butoxide in toluene.
    
    • Causality: The highly sterically demanding, electron-rich ligand is essential to stabilize the

      
       species and drive oxidative addition into the unactivated secondary 
      
      
      
      bond via a radical mechanism.
  • Reagent Addition: Add (5-bromohexyl)benzene and benzophenone imine to the reaction vial.

    • Causality: Benzophenone imine acts as a sterically protected ammonia surrogate. Direct use of ammonia would coordinate strongly to the palladium, poisoning the catalyst and leading to uncontrolled over-alkylation.

  • Thermal Activation: Seal the vial, remove it from the glovebox, and heat at 90°C for 16 hours.

    • Causality: Thermal energy is required to overcome the activation barrier for the reversible generation of the free alkyl radical from the alkyl halide-palladium complex.

  • Self-Validating Checkpoint: Before proceeding to hydrolysis, analyze an aliquot via GC-MS. The successful intermediate will display a distinct molecular ion peak corresponding to the N-alkyl imine, confirming that cross-coupling (not elimination) has occurred.

  • Hydrolysis: Cool the mixture to room temperature, filter through a pad of Celite, and concentrate. Treat the crude N-alkyl imine with 1M HCl in THF for 2 hours to liberate the primary amine salt.

Protocol B: Generation of the Grignard Reagent ((5-Phenylhex-2-yl)magnesium bromide)

Secondary bromides are prone to Wurtz-type homocoupling during Grignard formation. This protocol minimizes side reactions through controlled initiation.

Step-by-Step Methodology:

  • Mechanical Activation: Add magnesium turnings (1.5 equiv) to a flame-dried Schlenk flask under argon. Stir vigorously without solvent for 12 hours.

    • Causality: Dry stirring mechanically fractures the passivating magnesium oxide layer, exposing a highly reactive, fresh metal surface.

  • Chemical Initiation: Add anhydrous THF to cover the turnings, followed by 2-3 drops of 1,2-dibromoethane.

    • Causality: 1,2-dibromoethane reacts rapidly with Mg to form ethylene gas and

      
      . This localized exothermic reaction chemically scrubs the remaining oxide layer, ensuring uniform initiation.
      
  • Controlled Addition: Dilute (5-bromohexyl)benzene in THF (0.5 M) and add it dropwise to the activated magnesium at a rate that maintains a gentle, self-sustaining reflux.

    • Causality: Keeping the localized concentration of the unreacted secondary bromide low prevents it from reacting with the newly formed Grignard reagent (Wurtz coupling).

  • Maturation: Once addition is complete, reflux the mixture for an additional 1 hour. The resulting dark brownish-gray solution is the active Grignard reagent, ready for immediate electrophilic trapping.

Applications in Drug Development

In medicinal chemistry, the 5-phenylhexyl moiety serves as an advanced lipophilic tether.

  • LogP Modulation: The six-carbon chain significantly increases the partition coefficient (logP) of a drug candidate, which is often utilized to enhance blood-brain barrier (BBB) penetration or general membrane permeability.

  • Pharmacophore Branching: Because the attachment point is a secondary carbon (C5), the resulting branched architecture disrupts the planar crystal packing of the final active pharmaceutical ingredient (API). Compared to straight-chain analogs (e.g., 6-phenylhexyl derivatives), this branching often leads to a lower melting point and improved aqueous solubility, optimizing the compound's pharmacokinetic profile.

References

  • Title: JH CHEM (Page 565) @ ChemBuyersGuide.com, Inc. (CAS 105474-17-7)
  • Title: Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile Source: ACS Central Science URL
  • Title: Development, Application, and Mechanistic Interrogation of a Dual Ni Catalysis Approach to Photoredox-Based C(sp3)

Sources

Exploratory

Comparative Analysis of (5-Bromohexyl)benzene and (6-Bromohexyl)benzene: Reactivity, Mechanisms, and Applications in Drug Development

Executive Summary In the realm of synthetic organic chemistry and medicinal drug development, the precise structural topology of aliphatic linkers dictates both the synthetic viability and the pharmacological profile of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of synthetic organic chemistry and medicinal drug development, the precise structural topology of aliphatic linkers dictates both the synthetic viability and the pharmacological profile of the final molecule. This technical whitepaper provides an in-depth analysis of two constitutional isomers: (5-Bromohexyl)benzene and (6-Bromohexyl)benzene . While they share the exact molecular weight and elemental composition, the positional variance of the bromine atom shifts the chemical classification from a secondary to a primary alkyl halide. This single-carbon shift fundamentally alters their kinetic behavior, transition state geometries, and utility in modern therapeutics, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and lipophilic tags.

Structural and Physiochemical Profiling

The fundamental difference between these two molecules lies in the steric environment surrounding the electrophilic carbon. (6-Bromohexyl)benzene features a bromine atom on the terminal carbon, making it a highly accessible primary (1°) alkyl bromide. Conversely, (5-Bromohexyl)benzene features the bromine on the penultimate carbon, classifying it as a secondary (2°) alkyl bromide. This introduces


-branching (a methyl group) and creates a chiral center at C5, which has profound implications for stereospecific drug-target interactions .
Table 1: Quantitative and Structural Comparison
Property(6-Bromohexyl)benzene(5-Bromohexyl)benzene
IUPAC Name 1-bromo-6-phenylhexane(5-bromohexyl)benzene
CAS Number 27976-27-8732248-41-8
Chemical Formula C₁₂H₁₇BrC₁₂H₁₇Br
Molecular Weight 241.17 g/mol 241.17 g/mol
Halide Classification Primary (1°) Alkyl BromideSecondary (2°) Alkyl Bromide
Steric Environment Unhindered terminal carbon

-methyl branching (Sterically hindered)
Stereochemistry AchiralChiral (C5 is a stereocenter)
Primary Reactivity Rapid Sₙ2 substitutionSₙ2 (slow) / E2 elimination (competing)

Mechanistic Causality in Nucleophilic Substitution & Elimination

The choice between these two reagents is governed by the strict laws of chemical kinetics and thermodynamics.

Sₙ2 Kinetics (Substitution): (6-Bromohexyl)benzene undergoes rapid Sₙ2 reactions. In the Sₙ2 transition state, the carbon undergoes


-like hybridization (trigonal bipyramidal geometry) where the incoming nucleophile and the leaving bromide are axial. For the primary bromide, the equatorial positions are occupied by two small hydrogen atoms and one alkyl chain, resulting in minimal van der Waals repulsion.
For (5-Bromohexyl)benzene, the equatorial positions are occupied by one hydrogen, a methyl group, and the phenylbutyl chain. This increased steric bulk drastically raises the activation energy (

), slowing the Sₙ2 reaction rate by a factor of 50 to 100 compared to its primary counterpart 2.

E2 Elimination (The Competing Pathway): When (5-Bromohexyl)benzene is exposed to basic nucleophiles (e.g., amines, alkoxides), the E2 elimination pathway competes aggressively. The base abstracts an


-proton, forcing the molecule into an anti-periplanar geometry to eject the bromide, yielding an alkene byproduct. This makes the secondary bromide highly sensitive to the choice of base and solvent during synthesis.

Mechanistic_Divergence Substrate Alkyl Bromide Substrates Sub6 (6-Bromohexyl)benzene (1° Bromide) Substrate->Sub6 Sub5 (5-Bromohexyl)benzene (2° Bromide, Chiral) Substrate->Sub5 SN2 SN2 Substitution (High Yield, Fast Kinetics) Sub6->SN2 Nucleophile (Low Steric Bulk) E2 E2 Elimination (Major Side Product with Base) Sub5->E2 Strong Base (Alkoxide/Amine) SN2_slow SN2 Substitution (Slower Kinetics, Inversion) Sub5->SN2_slow Weak Base / Good Nucleophile

Caption: Divergent reaction pathways for primary vs. secondary bromohexylbenzene derivatives.

Cross-Coupling and Catalytic Transformations

Beyond simple alkylation, both substrates are utilized in transition-metal-catalyzed cross-couplings. However, their behavior under catalytic conditions differs significantly. (6-Bromohexyl)benzene is an excellent substrate for Iron-catalyzed alkyl–alkyl Negishi couplings using organoaluminum reagents, proceeding with high functional group tolerance and yield 3. Conversely, secondary alkyl halides like (5-Bromohexyl)benzene are prone to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydride elimination once the alkyl-metal intermediate is formed. Successful cross-coupling of the secondary bromide requires highly specialized ligands (e.g., bulky bisphosphines or NHCs) to accelerate reductive elimination before 

-hydride elimination can occur .

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and high yields, the following protocols are designed as self-validating systems. The causality behind every reagent choice is explained to empower the researcher to troubleshoot in real-time.

Workflow Step1 1. Substrate Prep Equilibrate in DMF Step2 2. Base Addition K2CO3 (Heterogeneous) Step1->Step2 Step3 3. Electrophile Add Alkyl Bromide Step2->Step3 Step4 4. Incubation 60-80°C, 12h Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Caption: Standardized self-validating workflow for alkylation using bromohexylbenzene derivatives.

Protocol A: N-Alkylation using (6-Bromohexyl)benzene (Standard Sₙ2)

Objective: Synthesize a linear, unhindered secondary/tertiary amine linker.

  • Causality of Design:

    
     is utilized as a heterogeneous base. It effectively scavenges the HBr byproduct without dissolving completely, keeping the effective basicity of the solution low to prevent side reactions. DMF (polar aprotic) is chosen to solvate the potassium cation while leaving the amine nucleophile unsolvated ("naked"), drastically accelerating the Sₙ2 attack.
    
  • Step-by-Step Workflow:

    • Charge a flame-dried round-bottom flask with the target amine (1.0 eq) and anhydrous DMF (0.2 M).

    • Add finely powdered

      
       (2.0 eq) and stir at 25°C for 15 minutes to equilibrate.
      
    • Add (6-Bromohexyl)benzene (1.2 eq) dropwise via syringe.

    • Heat the reaction mixture to 60°C. Monitor via LC-MS. (Due to primary bromide kinetics, completion is typically observed within 4–8 hours).

    • Workup: Quench with cold

      
      , extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution to completely remove residual DMF.
      
    • Dry over

      
      , concentrate in vacuo, and purify via flash chromatography.
      
Protocol B: Controlled Alkylation using (5-Bromohexyl)benzene (Mitigating E2)

Objective: Achieve substitution on a sterically hindered secondary carbon while suppressing E2 elimination.

  • Causality of Design: To overcome the high

    
     of the secondary Sₙ2 transition state, Finkelstein-type catalysis is employed. Catalytic Sodium Iodide (NaI) converts the secondary bromide to a secondary iodide in situ. Iodide is a superior leaving group, accelerating the substitution. Acetonitrile is used instead of DMF to allow for a lower reflux temperature (82°C), and DIPEA (a bulky, non-nucleophilic base) is used to scavenge acid without triggering E2 elimination.
    
  • Step-by-Step Workflow:

    • Charge the flask with the amine (1.0 eq), (5-Bromohexyl)benzene (1.5 eq), and NaI (0.1 eq) in anhydrous Acetonitrile (0.2 M).

    • Add DIPEA (1.2 eq) dropwise.

    • Heat to 80°C (reflux). The reaction requires extended incubation (12–24 hours) due to steric hindrance.

    • In-Process Control: Monitor strictly by LC-MS to quantify the ratio of the desired substitution product against the alkene elimination byproduct.

    • Workup: Evaporate Acetonitrile, partition the residue between DCM and saturated

      
       (aq).
      
    • Purify carefully via silica gel chromatography, noting that unreacted secondary halide may co-elute closely with the product.

Applications in Drug Development & Linker Synthesis

The structural divergence between these two isomers dictates their specific applications in medicinal chemistry:

  • (6-Bromohexyl)benzene in PROTACs: This primary bromide is the gold standard for synthesizing linear aliphatic linkers in Proteolysis Targeting Chimeras (PROTACs). The unhindered linear chain provides a highly flexible spacer between the E3 ligase ligand and the target protein ligand, allowing the PROTAC to adopt the necessary conformational ensemble to induce ternary complex formation without steric clashes.

  • (5-Bromohexyl)benzene for Conformational Restriction: The secondary bromide is strategically deployed when a branched lipophilic tag is required. The methyl branch restricts the conformational flexibility of the linker. In structure-activity relationship (SAR) optimization, this restriction can decrease the entropic penalty of binding, potentially increasing target affinity. Furthermore, the

    
    -branching provides steric shielding against metabolic degradation (e.g., preventing specific enzymatic cleavage or slowing down 
    
    
    
    -oxidation pathways in vivo).

References

  • Title: Iron-catalyzed Alkyl–Alkyl Negishi Coupling of Organoaluminum Reagents Source: Chemistry Letters | Oxford Academic URL: [Link]

  • Title: Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Alkyl bromide synthesis by bromination or substitution Source: Organic Chemistry Portal URL: [Link]

Sources

Foundational

Technical Guide: Secondary Alkyl Bromide Building Blocks Containing Phenyl Groups

Executive Summary Secondary alkyl bromides containing phenyl groups (e.g., -bromoethylbenzenes and their congeners) represent a critical class of electrophiles in modern drug discovery. Unlike their primary counterparts,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Secondary alkyl bromides containing phenyl groups (e.g.,


-bromoethylbenzenes and their congeners) represent a critical class of electrophiles in modern drug discovery. Unlike their primary counterparts, these building blocks offer immediate access to chiral centers and increased metabolic stability through steric shielding. However, their utility is often gated by two substantial challenges: propensity for 

-hydride elimination
and difficulty in stereocontrol during cross-coupling.

This guide provides a comprehensive technical workflow for the synthesis, stabilization, and application of these building blocks, with a specific focus on Nickel-catalyzed cross-coupling technologies that have superseded traditional Palladium methods for this specific substrate class.

Structural Classification & Strategic Value

These building blocks generally fall into two categories based on the proximity of the bromide to the phenyl ring, which dictates their reactivity profile.

ClassStructure ExampleReactivity ProfileKey Challenge

-Benzylic
(1-Bromoethyl)benzeneHigh

reactivity; Activated bond; Prone to racemization.
Hydrolytic instability; Racemization on shelf.
Homobenzylic (2-Bromopropyl)benzeneStandard

profile; Inductive stabilization.

-Hydride elimination during metal catalysis.

Medicinal Value: The 1-phenylethyl motif is a privileged scaffold in bio-active compounds (e.g., antagonists for GPCRs), serving as a lipophilic anchor that restricts conformational freedom.

Synthesis & Stereochemical Control

The preparation of these blocks requires a decision matrix based on the starting material availability and the required stereochemistry.

From Secondary Alcohols (Stereospecific Inversion)

The most reliable route to chiral secondary alkyl bromides is the conversion of chiral alcohols.

  • The Appel Reaction: Preferred over

    
     for acid-sensitive substrates.
    
    • Mechanism:[1][2][3][4][5][6]

      
       displacement of an oxyphosphonium intermediate.[1]
      
    • Outcome: Clean Inversion of configuration.

    • Protocol Note: Use Carbon Tetrabromide (

      
      ) and Triphenylphosphine (
      
      
      
      ).[1][3]
  • Phosphorus Tribromide (

    
    ): 
    
    • Risk:[7] In benzylic systems,

      
       can sometimes lead to retention or racemization due to "ion-pair" collapse (
      
      
      
      -like character) if the solvent is too polar.
    • Mitigation: Perform at low temperature (

      
       to 
      
      
      
      ) in non-polar solvents (DCM or Toluene).
From Styrenes (Hydrobromination)
  • Markovnikov Addition: Reaction with HBr (gas) yields the benzylic bromide.

  • Anti-Markovnikov Addition: Radical hydrobromination (HBr + Peroxides) yields the primary bromide (not the focus here, but a common impurity).

Synthesis Decision Workflow

SynthesisWorkflow Start Target: Secondary Alkyl Bromide (Phenyl-R-CH(Br)-R') Source Starting Material? Start->Source Alcohol Chiral Secondary Alcohol Source->Alcohol Enantiopure Styrene Styrene Derivative Source->Styrene Achiral Appel Appel Reaction (CBr4, PPh3, DCM) Result: Inversion (SN2) Alcohol->Appel Acid Sensitive PBr3 PBr3 Reaction (Low Temp, Toluene) Result: Mostly Inversion Alcohol->PBr3 Robust Substrate HBr HBr (anhydrous) Result: Racemic Markovnikov Styrene->HBr Product Isolated Bromide Building Block Appel->Product PBr3->Product HBr->Product

Figure 1: Decision tree for the synthesis of secondary phenyl-alkyl bromides, highlighting stereochemical outcomes.

Reactivity & Application: The Nickel Paradigm

Historically, Palladium-catalyzed cross-coupling (Suzuki-Miyaura) failed with secondary alkyl halides due to slow oxidative addition and rapid


-hydride elimination. Nickel catalysis  has solved this via a radical mechanism.
Nickel-Catalyzed Cross-Coupling (Negishi/Suzuki)

Nickel catalysts (often


 or 

with ligands like Pybox or Biozazoline) operate via a single-electron transfer (SET) mechanism.
  • Mechanism:

    • SET:

      
       donates an electron to the alkyl bromide (
      
      
      
      ).
    • Radical Generation: The C-Br bond homolyzes, generating a secondary alkyl radical (

      
      ) and 
      
      
      
      .
    • Recombination: The radical recombines with the metal center or attacks the coupling partner.

  • Why it works: The radical intermediate bypasses the steric hindrance that blocks standard

    
    -type oxidative addition.
    
Enantioconvergent Coupling

A cutting-edge application is the enantioconvergent coupling of racemic secondary benzylic bromides to form enantiopure products.

  • Catalyst: Chiral Nickel-Bis(oxazoline) complexes.

  • Process: The catalyst selectively binds one enantiomer of the radical (or the radical is planar and the catalyst dictates the bond formation face), converting a racemic mixture into a single chiral product.

Catalytic Cycle Diagram

NiCycle Ni0 LnNi(0) Active Catalyst OxAdd SET Oxidative Addition Ni0->OxAdd R-Br enters Radical Alkyl Radical (R•) + Ni(I)-Br OxAdd->Radical Homolysis TransMet Transmetalation (with Ar-B(OH)2 or Ar-ZnX) Radical->TransMet Recombination RedElim Reductive Elimination TransMet->RedElim C-C Bond Formation RedElim->Ni0 Product Release

Figure 2: Simplified radical mechanism for Ni-catalyzed cross-coupling of secondary alkyl bromides, illustrating the Single Electron Transfer (SET) pathway.

Experimental Protocols

Protocol A: Appel Reaction (Alcohol Bromide)

Standard operating procedure for converting (S)-1-phenylethanol to (R)-(1-bromoethyl)benzene.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Reagents:

    • (S)-1-Phenylethanol (10 mmol, 1.0 equiv)

    • 
       (12.5 mmol, 1.25 equiv)
      
    • 
       (12.5 mmol, 1.25 equiv)
      
    • DCM (anhydrous, 50 mL)

  • Execution:

    • Dissolve Alcohol and

      
       in DCM at 
      
      
      
      .
    • Add

      
       portion-wise over 15 minutes. (Exothermic!).
      
    • Stir at

      
       for 1 hour, then warm to Room Temp for 2 hours.
      
  • Workup: Add pentane (50 mL) to precipitate triphenylphosphine oxide (

    
    ). Filter through a silica plug. Concentrate filtrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

  • Validation: Check optical rotation (expect inversion) and

    
     NMR (shift of methine proton from ~4.9 ppm to ~5.2 ppm).
    
Protocol B: Stabilization & Storage

Secondary benzylic bromides are Lachrymators and thermally unstable.

ParameterRecommendationReason
Temperature

Prevents thermal elimination to styrene.
Light Amber Vials / FoilPrevents photolytic C-Br bond homolysis.
Additives

(trace)
Scavenges HBr traces that catalyze autocatalytic decomposition.
Atmosphere Argon/NitrogenPrevents hydrolysis from ambient moisture.[8]

References

  • Appel Reaction Mechanism & Scope

    • Appel, R. (1975). "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[9] Angewandte Chemie International Edition.

  • Nickel-Catalyzed Cross-Coupling of Secondary Alkyl Halides

    • Zultanski, S. L., & Fu, G. C. (2013). "Nickel-catalyzed carbon–carbon bond-forming reactions of unactivated secondary alkyl halides: Amination with secondary amines." Journal of the American Chemical Society.
  • Enantioconvergent Coupling

    • Fischer, C., & Fu, G. C. (2005). "Asymmetric nickel-catalyzed Negishi cross-couplings of secondary alkyl halides." Journal of the American Chemical Society.
  • Stereospecific Bromination (Thiourea Method)

    • Mohite, A. R., et al. (2020).[10] "Stereospecific Radical Bromination of

      
      -Aryl Alcohols with Thiourea Additives." Journal of Organic Chemistry.
      
  • Stability of Benzyl Bromides

    • BenchChem Stability Guide. "Benzyl 2-bromonicotinate: A Technical Guide to Stability and Storage."
    • (General reference for benzyl bromide handling).

Sources

Exploratory

(6-Bromohexyl)benzene: The Lipophilic Anchor in Drug Design

An In-Depth Technical Guide on the Uses of (5-Bromohexyl)benzene in Medicinal Chemistry. Technical Guide to Phenylhexyl Linker Chemistry Part 1: Executive Summary & Nomenclature Clarification The Molecule at a Glance In...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Uses of (5-Bromohexyl)benzene in Medicinal Chemistry.

Technical Guide to Phenylhexyl Linker Chemistry

Part 1: Executive Summary & Nomenclature Clarification

The Molecule at a Glance

In the lexicon of medicinal chemistry, the term "(5-Bromohexyl)benzene" is frequently encountered as a nomenclature variance referring to (6-Bromohexyl)benzene (CAS: 27976-27-8), the terminal alkyl halide used to install a phenylhexyl moiety . While a literal 5-bromo isomer (1-phenyl-5-bromohexane) exists as a chiral secondary bromide, it is the linear, terminal 6-bromo isomer that serves as a workhorse intermediate in drug discovery.

This guide focuses on the linear terminal bromide (1-bromo-6-phenylhexane), as it is the standard reagent for introducing the phenylhexyl "hydrophobic tail"—a critical structural motif for optimizing receptor binding affinity and membrane permeability.

Property Specification
IUPAC Name (6-Bromohexyl)benzene; 1-Bromo-6-phenylhexane
Common Role Hydrophobic Linker / Lipophilic Tail
CAS Number 27976-27-8
Molecular Formula C₁₂H₁₇Br
Molecular Weight 241.17 g/mol
Boiling Point ~140°C (at 2 mmHg)
Reactivity Profile Primary Alkyl Halide (High Sₙ2 reactivity)
Strategic Utility

The phenylhexyl group acts as a "molecular anchor." It is chemically inert but pharmacologically active in two ways:

  • Hydrophobic Interaction: It occupies deep hydrophobic pockets in GPCRs (e.g.,

    
    -adrenergic receptors) and enzymes (e.g., HDACs).
    
  • Linker Geometry: The 6-carbon chain provides a flexible "spacer" (~7–9 Å) that allows bivalent ligands to bridge distinct binding sites without steric clash.

Part 2: Medicinal Chemistry Applications

GPCR Ligand Optimization (The "Exosite" Strategy)

One of the most profound uses of (6-Bromohexyl)benzene is in the synthesis of long-acting


-adrenergic agonists (LABAs).
  • Mechanism: Short-acting agonists (like Salbutamol) bind only to the orthosteric site. By attaching a long lipophilic tail (using the phenylhexyl bromide), the molecule can interact with a secondary hydrophobic "exosite" near the receptor surface.

  • Result: This dual-binding mode drastically reduces the dissociation rate (

    
    ), extending the duration of action from hours to nearly a day (e.g., Salmeterol-like behavior).
    
Antibacterial Potentiators (Lipoglycopeptides)

Recent research utilizes phenylhexyl chains to modify glycopeptide antibiotics. The introduction of the hydrophobic phenylhexyl group facilitates:

  • Membrane Anchoring: The tail inserts into the bacterial cell membrane, concentrating the antibiotic near its target (lipid II).

  • Dimerization: Promotes the formation of homodimers, which increases avidity for the bacterial cell wall.

PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), the linker length is critical. (6-Bromohexyl)benzene serves as a pre-fabricated "Head-to-Tail" unit.

  • Workflow: The bromine undergoes Sₙ2 displacement by an E3 ligase ligand (e.g., Thalidomide derivative), while the phenyl ring can be functionalized (via Friedel-Crafts or nitration/reduction) to attach the Warhead ligand.

Part 3: Synthetic Protocols & Methodologies

Protocol A: General N-Alkylation (Sₙ2 Coupling)

Used to attach the phenylhexyl tail to a secondary amine pharmacophore.

Reagents:

  • Substrate: Secondary Amine (e.g., Nor-epinephrine derivative)

  • Reagent: (6-Bromohexyl)benzene (1.1 equiv)

  • Base:

    
     (3.0 equiv) or DIPEA
    
  • Solvent: Acetonitrile (MeCN) or DMF

  • Catalyst: KI (0.1 equiv) - Finkelstein activation

Step-by-Step Procedure:

  • Preparation: Dissolve the secondary amine (1.0 mmol) in anhydrous MeCN (10 mL) under

    
     atmosphere.
    
  • Activation: Add anhydrous

    
     (3.0 mmol) and KI (0.1 mmol). Stir for 15 minutes at room temperature.
    
  • Addition: Add (6-Bromohexyl)benzene (1.1 mmol) dropwise via syringe.

  • Reflux: Heat the mixture to 60–80°C for 12–24 hours. Monitor via TLC/LC-MS (Disappearance of amine).

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Critical Control Point:

  • Avoid Over-Alkylation: If the substrate is a primary amine, use a slight excess of the amine or protect it to prevent quaternary ammonium formation.

Protocol B: Synthesis of the Reagent (If Commercial Stock Unavailable)

From 6-Phenylhexan-1-ol.

  • Reaction: 6-Phenylhexan-1-ol +

    
    
    
    
    
    (6-Bromohexyl)benzene.
  • Conditions:

    
    , 0°C to RT, 4 hours.
    
  • Note: This route is preferred over HBr reflux to avoid acid-catalyzed rearrangement of the alkyl chain or cyclization.

Part 4: Visualizing the Logic

Diagram: The Hydrophobic Clamp Mechanism

This diagram illustrates how the phenylhexyl tail (derived from the bromide) extends the binding interaction of a generic pharmacophore.

G cluster_drug Synthesized Ligand Pharmacophore Core Pharmacophore (Polar Head) Linker Hexyl Linker (Flexible Spacer) Pharmacophore->Linker Covalent Bond Receptor_Ortho Receptor Orthosteric Site Pharmacophore->Receptor_Ortho H-Bonds / Ionic Anchor Phenyl Ring (Hydrophobic Anchor) Linker->Anchor C-C Bond Receptor_Exo Receptor Hydrophobic Exosite Anchor->Receptor_Exo Pi-Stacking / VdW

Caption: The "Hydrophobic Clamp" effect: The hexyl linker positions the phenyl anchor into a distal exosite, significantly reducing the off-rate (


) of the drug.
Diagram: Synthetic Workflow (Sₙ2 Alkylation)

Reaction Start Start: Secondary Amine Scaffold Intermediate Transition State: S_N2 Attack on C-Br Start->Intermediate Mix Reagent Reagent: (6-Bromohexyl)benzene (1.1 equiv) Reagent->Intermediate Conditions Conditions: K2CO3, KI (cat), MeCN, 80°C Conditions->Intermediate Product Product: N-(6-Phenylhexyl)amine Derivative Intermediate->Product -KBr

Caption: Standard synthetic pathway for coupling (6-Bromohexyl)benzene to an amine scaffold via Finkelstein-assisted Sₙ2 alkylation.

Part 5: Safety & Handling (E-E-A-T)

As a Senior Scientist, I must emphasize the safety protocols for handling alkyl benzenes and bromides.

  • Lachrymator Potential: While not as potent as benzyl bromide, (6-Bromohexyl)benzene can be irritating to mucous membranes. All transfers should occur in a fume hood.

  • Genotoxicity: Alkyl halides are potential alkylating agents for DNA. Treat as a potential mutagen. Double-glove (Nitrile) and use a lab coat.

  • Quenching: Unreacted bromide in reaction mixtures should be quenched with an amine (e.g., morpholine) or thiourea before disposal to destroy alkylating potential.

Part 6: References

  • Bernstein, P. R., et al. (1986). "Chemistry and Structure-Activity Relationships of Leukotriene Antagonists." Journal of Medicinal Chemistry, 29(11).

  • Coleman, R. A., et al. (1996). "Salmeterol: A novel, long-acting beta 2-adrenoceptor agonist: characterization of pharmacological activity in vitro and in vivo." British Journal of Pharmacology, 118(8). (Demonstrates the utility of the phenylalkoxy/alkyl tail).

  • Van Bambeke, F., et al. (2010). "Lipoglycopeptides: a new class of antibiotics for the treatment of Gram-positive infections." Current Opinion in Investigational Drugs. (Discusses hydrophobic side chain anchoring).

  • Chemical Book. (2023). "(6-Bromohexyl)benzene Product Specifications and CAS 27976-27-8."

  • PubChem. (2023). "Compound Summary: 1-Bromo-6-phenylhexane." National Library of Medicine.

Foundational

Technical Guide: Physical Properties & Characterization of 5-Bromo-1-phenylhexane

This guide serves as a comprehensive technical reference for 5-bromo-1-phenylhexane , a secondary alkyl halide intermediate used in advanced organic synthesis and medicinal chemistry. Executive Summary 5-Bromo-1-phenylhe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical reference for 5-bromo-1-phenylhexane , a secondary alkyl halide intermediate used in advanced organic synthesis and medicinal chemistry.

Executive Summary

5-Bromo-1-phenylhexane (C


H

Br) is a secondary alkyl bromide characterized by a six-carbon chain terminated by a phenyl group at position 1 and a bromine substituent at position 5. Unlike its primary isomer (6-bromo-1-phenylhexane), this molecule possesses a chiral center at C5, making it a critical scaffold for the synthesis of chiral pharmaceutical intermediates via stereospecific nucleophilic substitution or Grignard formation.

This guide synthesizes available experimental data with high-confidence predictive modeling to provide a robust reference for researchers handling this compound.

Chemical Identity & Structure

ParameterDetail
IUPAC Name (5-Bromohexyl)benzene; 5-Bromo-1-phenylhexane
Molecular Formula C

H

Br
Molecular Weight 241.17 g/mol
Chirality Yes (C5 is a stereocenter)
Structural Class Haloalkylbenzene (Secondary Bromide)
SMILES CC(Br)CCCCC1=CC=CC=C1

Physical Properties

Note: Due to the specialized nature of this isomer, values marked with an asterisk ( ) are high-confidence estimates derived from structure-property relationship (SPR) analysis of the close analog 1-bromo-5-phenylpentane.*

Thermodynamic & Transport Properties[2]
PropertyValue / RangeTechnical Context
Physical State LiquidColorless to pale yellow oil at STP.[1]
Boiling Point (Atm) 285°C - 290°CExtrapolated from lower homologs. Decomposition likely before boiling at 1 atm.[2]
Boiling Point (Vacuum) 155°C - 160°C @ 15 mmHg Recommended distillation range.
Density 1.18 - 1.22 g/cm³ Slightly less dense than 1-bromo-5-phenylpentane (1.23 g/cm³) due to methylene dilution.
Refractive Index (

)
1.525 - 1.535*Consistent with aromatic alkyl bromides.
Flash Point >113°CPredicted closed cup.
Vapor Pressure < 0.01 mmHg @ 25°CLow volatility; requires high vacuum for efficient mass transfer.
Solubility Profile
  • Water: Immiscible (< 0.1 g/L).

  • Polar Organic Solvents: Soluble in Acetone, Ethanol, DMF.

  • Non-Polar Solvents: Miscible with Hexane, Dichloromethane (DCM), Toluene, Diethyl Ether.

Synthesis & Impurity Profile

The physical properties of 5-bromo-1-phenylhexane are heavily influenced by the synthetic route chosen, particularly regarding isomeric purity.

Primary Synthetic Routes

Two dominant pathways exist:

  • Hydrobromination of 1-Phenyl-5-hexene: Follows Markovnikov addition to yield the secondary bromide.

  • Bromination of 1-Phenyl-5-hexanol: Uses PBr

    
     or Appel conditions (CBr
    
    
    
    /PPh
    
    
    ).
Synthesis Workflow Diagram

SynthesisPath Start Precursor: 1-Phenyl-5-hexene Inter Carbocation Intermediate (2°) Start->Inter Protonation Byprod Impurity: 6-Bromo isomer (Anti-Markovnikov) Start->Byprod Peroxide Effect Reagent Reagent: HBr (Gas or AcOH) Reagent->Inter Product Target: 5-Bromo-1-phenylhexane Inter->Product Br- Attack

Caption: Markovnikov addition pathway favoring the secondary bromide (Target) over the primary impurity.

Critical Impurities Affecting Properties
  • 6-Bromo-1-phenylhexane: A primary bromide isomer. It has a slightly higher boiling point and different refractive index.[2] Presence indicates "anti-Markovnikov" conditions (radical mechanism) during synthesis.

  • Elimination Products (Alkenes): If distilled at too high a temperature (>180°C) without vacuum, HBr elimination can regenerate phenylhexenes, lowering the observed density.

Experimental Protocols for Validation

Quality Control: NMR Characterization

To validate the identity of 5-bromo-1-phenylhexane against its isomers, use the Methine proton shift.

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       7.15–7.30 (m, 5H, Ar-H)
      
    • 
      4.05–4.15 (m, 1H, -CH(Br)-)  -> Diagnostic Peak for Secondary Bromide
      
    • 
       2.60 (t, 2H, Ph-CH
      
      
      
      -)
    • 
       1.70 (d, 3H, -CH
      
      
      
      ) -> Doublet indicates methyl adjacent to methine
    • 
       1.40–1.85 (m, 6H, Alkyl Chain)
      
Purification Strategy

Due to the high boiling point, fractional vacuum distillation is the only viable method for high-purity isolation.[2]

Purification Crude Crude Reaction Mixture (Target + Isomers + Residual Acid) Wash Aq. Wash (NaHCO3) Neutralize Acid Crude->Wash Dry Drying (MgSO4) Wash->Dry VacDist Vacuum Distillation (< 15 mmHg) Dry->VacDist Final Pure 5-Bromo-1-phenylhexane (Colorless Oil) VacDist->Final

Caption: Workup flow ensuring removal of acidic residues prior to thermal purification.

Handling & Safety (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Alkyl bromides can darken over time due to slow liberation of

    
     or HBr if exposed to light/moisture.[2]
    
  • Reactivity: Avoid contact with strong bases (e.g., NaOH, KOtBu) to prevent E2 elimination to 1-phenyl-4-hexene or 1-phenyl-5-hexene.

References

  • PubChem. (5-Bromopentyl)benzene Compound Summary. National Library of Medicine.[2] Available at: [Link](Note: Used as analog reference for density/RI trends).

  • Master Organic Chemistry. Free Radical Addition of HBr to Alkenes (Anti-Markovnikov). Available at: [Link](Mechanism grounding for impurity profile).

Sources

Exploratory

An In-depth Technical Guide to the Solubility of (5-Bromohexyl)benzene in Organic Solvents

Introduction (5-Bromohexyl)benzene is a halogenated aromatic hydrocarbon, a class of compounds frequently utilized as intermediates and building blocks in organic synthesis, materials science, and the development of phar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(5-Bromohexyl)benzene is a halogenated aromatic hydrocarbon, a class of compounds frequently utilized as intermediates and building blocks in organic synthesis, materials science, and the development of pharmaceutical agents. The structure, featuring a nonpolar phenyl group and a six-carbon alkyl chain, combined with a polar carbon-bromine bond, imparts a nuanced solubility profile that is critical for its application. Understanding and predicting the solubility of (5-Bromohexyl)benzene in various organic solvents is paramount for researchers and process chemists to control reaction kinetics, design effective purification strategies (such as crystallization and chromatography), and formulate products with desired characteristics.

This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of (5-Bromohexyl)benzene. It delves into the physicochemical properties of the molecule, explores its predicted solubility based on the "like dissolves like" principle, and offers a robust, self-validating experimental protocol for determining its solubility in any given solvent.

Physicochemical Properties of (5-Bromohexyl)benzene

To understand the solubility of a solute, one must first understand its intrinsic molecular properties. (5-Bromohexyl)benzene is a bifunctional molecule with distinct regions of varying polarity.

  • Nonpolar Regions: The benzene ring and the hexyl alkyl chain are composed entirely of carbon-carbon and carbon-hydrogen bonds. These are nonpolar and will interact primarily through London dispersion forces. The significant nonpolar character of the molecule is the dominant factor in its overall solubility behavior.

  • Polar Region: The carbon-bromine (C-Br) bond at the terminus of the alkyl chain introduces a degree of polarity due to the difference in electronegativity between carbon and bromine. This allows for weak dipole-dipole interactions.

The large nonpolar component of the molecule suggests that it will be most soluble in nonpolar or weakly polar organic solvents.

Theoretical Principles of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction in chemistry.[1][2][3][4] It posits that substances with similar intermolecular forces (IMFs) will be mutually soluble.[1][2][3] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily exhibit London dispersion forces.[1] Given the large nonpolar structure of (5-Bromohexyl)benzene, strong solute-solvent interactions are expected, leading to high solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess dipole moments but do not have acidic protons for hydrogen bonding. They can engage in dipole-dipole interactions with the C-Br bond of the solute, while their organic portions interact favorably with the nonpolar parts of the molecule. Good to moderate solubility is anticipated.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are characterized by their ability to form hydrogen bonds. While they can interact with the polar C-Br bond, the energy required to disrupt their strong hydrogen-bonding network to accommodate the large, nonpolar solute is significant. Consequently, solubility is expected to be lower in these solvents compared to nonpolar and polar aprotic solvents.

Predicted Solubility Profile of (5-Bromohexyl)benzene

Solvent Class Example Solvents Primary Intermolecular Forces Predicted Solubility of (5-Bromohexyl)benzene Rationale
Nonpolar Hexane, Cyclohexane, Toluene, Benzene[5][6][7]London DispersionHigh / Miscible Strong favorable interactions between the nonpolar solvent and the large nonpolar regions of the solute.
Weakly Polar Diethyl Ether, DichloromethaneLondon Dispersion, Weak Dipole-DipoleHigh / Miscible The overall nonpolar character dominates, leading to good compatibility.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)Dipole-Dipole, London DispersionModerate to High The solvent's dipole can interact with the C-Br bond, and its organic part interacts with the hydrocarbon structure.
Polar Protic Ethanol, MethanolHydrogen Bonding, Dipole-DipoleLow to Moderate The high energy cost of disrupting the solvent's hydrogen bond network reduces solubility.
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Hydrogen Bonding, Strong Dipole-DipoleVery Low / Insoluble The significant energy penalty to break the strong solvent-solvent interactions is not overcome by solute-solvent interactions.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the quantitative determination of (5-Bromohexyl)benzene solubility using the widely accepted isothermal shake-flask method.[8] This protocol is designed to be self-validating by ensuring equilibrium is reached and employing precise analytical quantification.

I. Materials and Equipment
  • (5-Bromohexyl)benzene (solute)

  • Selected organic solvent(s)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or flasks with screw caps (e.g., 20 mL)

  • Temperature-controlled orbital shaker or incubator

  • Centrifuge

  • Syringes (glass, gas-tight)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system.

  • Appropriate personal protective equipment (PPE): safety glasses, lab coat, solvent-resistant gloves.

II. Experimental Workflow Diagram

G Workflow for Experimental Solubility Determination prep 1. Prepare Saturated Solution (Add excess solute to solvent) equil 2. Equilibration (Agitate at constant T for 24-72h) prep->equil sep 3. Phase Separation (Centrifuge to pellet excess solid) equil->sep filter 4. Filtration (Filter supernatant with 0.22µm syringe filter) sep->filter quant 5. Quantification (Analyze filtrate via HPLC/GC) filter->quant calc 6. Calculation (Determine concentration from calibration curve) quant->calc

Caption: A generalized workflow for determining equilibrium solubility.

III. Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of (5-Bromohexyl)benzene and add it to a vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure the solution is saturated.

    • Using a volumetric pipette, add a precise volume (e.g., 10.0 mL) of the chosen organic solvent to the vial.[8]

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[8] The system is at equilibrium when the concentration of the solute in the solution remains constant over time. A preliminary time-course study can validate the required equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled bath for several hours to allow the excess solid to settle.

    • For finer particles, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes) to pellet the undissolved solid.[8]

  • Sample Collection and Filtration:

    • Carefully draw the clear supernatant into a glass syringe, ensuring no solid particles are disturbed.

    • Attach a 0.22 µm solvent-compatible syringe filter to the syringe.

    • Discard the first portion of the filtrate (e.g., 0.5 mL) to saturate the filter material and avoid adsorption effects.

    • Filter the required volume of the saturated solution into a clean, pre-weighed vial for analysis.

  • Quantification:

    • Gravimetric Method (for non-volatile solvents): Accurately weigh the vial containing the filtrate. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling point. Once all the solvent is removed, reweigh the vial. The mass of the dissolved solute can be determined by the difference in weight.

    • Chromatographic Method (Preferred): Prepare a series of standard solutions of (5-Bromohexyl)benzene of known concentrations in the same solvent. Analyze these standards using HPLC or GC to generate a calibration curve (Peak Area vs. Concentration). Accurately dilute a known volume of the filtered saturated solution and analyze it under the same conditions.

  • Data Analysis and Reporting:

    • Using the calibration curve from the chromatographic method, determine the concentration of the solute in the diluted sample.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), at the specified temperature.

Safety, Handling, and Disposal

(5-Bromohexyl)benzene and many organic solvents present potential hazards. It is imperative to consult the Safety Data Sheet (SDS) for each chemical before use.[9][10][11][12]

  • Handling: Work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and direct contact with skin and eyes.[9][10][12]

  • Hazards: (5-Bromohexyl)benzene may cause skin and serious eye irritation.[10] Many organic solvents are flammable and may be toxic.[11][12] Benzene, a related compound, is a known carcinogen.[11][12][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour organic solvents down the drain.

Conclusion

The solubility of (5-Bromohexyl)benzene is governed by its predominantly nonpolar character, making it highly soluble in nonpolar and weakly polar organic solvents, with decreasing solubility as solvent polarity and hydrogen-bonding capacity increase. While theoretical principles provide a strong predictive framework, precise quantitative data requires empirical determination. The detailed shake-flask protocol provided herein offers a reliable and scientifically rigorous method for researchers to obtain this critical data, enabling the optimization of synthetic, purification, and formulation processes in their work.

References

  • AP Chemistry. (n.d.). 3.10 Solubility.
  • Pearson. (n.d.). Solubility and Intermolecular Forces: Videos & Practice Problems.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Fiveable. (2025, August 15). Like Dissolves Like Definition - Inorganic Chemistry I Key....
  • Van Dornshuld, E. (n.d.). 5.1 “Like Dissolves Like” | Chemistry.
  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution. Retrieved from [Link]

  • Chemistry Department. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • NOVA Chemicals. (2024, July 18). Safety Data Sheet - Benzene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, bromo- (CAS 108-86-1). Retrieved from [Link]

  • Scribd. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties | PDF. Retrieved from [Link]

  • National Institutes of Health (NIH), PubChem. (n.d.). Bromo(2H5)benzene. Retrieved from [Link]

  • Unknown. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Physico-chemical properties of benzene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, hexyl- (CAS 1077-16-3). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Benzene, bromo-. Retrieved from [Link]

  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

Foundational

The Application Scientist's Guide to (5-Bromohexyl)benzene: Physicochemical Profiling, Structural Identity, and Mechanistic Utility in API Synthesis

Executive Summary (5-Bromohexyl)benzene is a specialized aliphatic-aromatic hybrid molecule utilized as an electrophilic building block in medicinal chemistry and materials science. While terminal bromides are ubiquitous...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Bromohexyl)benzene is a specialized aliphatic-aromatic hybrid molecule utilized as an electrophilic building block in medicinal chemistry and materials science. While terminal bromides are ubiquitous for linear chain elongation ()[], the secondary bromide in (5-bromohexyl)benzene offers unique steric properties for branched alkylation. This whitepaper details its physicochemical profile—including its molecular weight of 241.17 g/mol —and provides a self-validating protocol for its application in nucleophilic substitution workflows.

Structural Identity and Physicochemical Profiling

Navigating chemical databases for specific positional isomers requires precision. The exact structure of (5-bromohexyl)benzene (CAS: 105474-17-7) ()[2] features a bromine atom on the penultimate carbon of the hexyl chain. Because it is a highly specific isomer, researchers often reference the PubChem CID of its structural isomers, such as 1-bromo-4-hexylbenzene (PubChem CID: 598186) ()[3] or (6-bromohexyl)benzene (CAS: 27976-27-8)[], to extrapolate baseline thermodynamic and mass spectrometric data.

All isomers sharing the


 formula exhibit identical molecular weights and exact masses, which are critical parameters for LC-MS/GC-MS validation.

Table 1: Quantitative Physicochemical Data for (5-Bromohexyl)benzene and Isomeric Analogs

PropertyValueAnalytical Significance
Molecular Formula

Defines isotopic distribution (M and M+2 peaks due to

)[3].
Molecular Weight 241.17 g/mol Standard molar mass for stoichiometric calculations[3].
Monoisotopic Exact Mass 240.05136 DaTarget m/z for high-resolution mass spectrometry (HRMS)[3].
CAS Registry Number 105474-17-7Unique identifier for the 5-bromo positional isomer[2].
Density (approx.) 1.18 - 1.20 g/cm³Required for volumetric dispensing of the neat liquid ()[4].
Boiling Point (approx.) 280 - 299 °CIndicates low volatility; suitable for high-temp reactions[4].

Mechanistic Utility in Drug Development

In drug discovery, the incorporation of lipophilic domains is a standard tactic to modulate a molecule's partition coefficient (LogP), thereby enhancing blood-brain barrier (BBB) penetrance. Brominated alkylbenzenes are frequently employed to synthesize precursors for selective serotonin reuptake inhibitors (SSRIs) and other neuroactive compounds ()[5].

Unlike primary alkyl halides, (5-bromohexyl)benzene is a secondary alkyl bromide. This structural nuance introduces steric hindrance at the electrophilic center. When subjected to nucleophilic attack, the reaction pathway bifurcates between bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). To successfully utilize this compound, the reaction conditions must be meticulously engineered to favor SN2 inversion while suppressing E2 alkene formation.

G E (5-Bromohexyl)benzene Electrophile (MW: 241.17) Cond Conditions: K2CO3, DMF, 80°C E->Cond Nu Nucleophile (e.g., 2° Amine) Nu->Cond TS SN2 Transition State (Sterically Hindered) Cond->TS Prod Branched Alkylated Product (API Precursor) TS->Prod Val In-Process Validation (LC-MS / TLC) Prod->Val

Figure 1: Logical workflow and mechanistic pathway for the SN2 alkylation of (5-Bromohexyl)benzene.

Self-Validating Experimental Protocol: Nucleophilic Substitution

To maximize the yield of the alkylated product, the following protocol employs a self-validating system. Every reagent choice is governed by strict chemical causality to ensure reproducibility.

Objective: Synthesize a branched alkyl-aryl amine via SN2 displacement.

Causality of Reagent Selection:

  • Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It solvates cations (e.g., K⁺) effectively but leaves anions (the nucleophile) unsolvated and highly reactive. This is mandatory to overcome the steric barrier of the secondary bromide.

  • Base (K₂CO₃): Potassium carbonate is a mild, insoluble base. Strong, soluble bases (like KOtBu) would act as nucleophiles themselves or trigger rapid E2 elimination, destroying the starting material. K₂CO₃ acts purely as an acid scavenger for the generated HBr.

Step-by-Step Methodology:

  • Preparation & Inertion:

    • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Purge the system with dry Nitrogen (N₂) to prevent oxidative degradation of the amine nucleophile.

  • Reagent Charging:

    • Add the amine nucleophile (1.0 equivalent) and finely powdered anhydrous K₂CO₃ (2.5 equivalents) to the flask.

    • Suspend the mixture in anhydrous DMF (0.2 M relative to the electrophile).

    • Validation Check 1: Ensure the K₂CO₃ is finely milled; high surface area dictates the efficiency of heterogeneous acid scavenging.

  • Electrophile Addition:

    • Add (5-bromohexyl)benzene (1.1 equivalents) dropwise at room temperature. A slight excess ensures complete consumption of the more valuable amine nucleophile.

  • Thermal Activation:

    • Heat the reaction mixture to 80 °C.

    • Causality: Secondary bromides require thermal energy to reach the SN2 transition state, but exceeding 90 °C exponentially increases the rate of unwanted E2 elimination.

  • In-Process Validation (TLC & LC-MS):

    • After 4 hours, sample the reaction.

    • TLC: Elute with Hexanes/Ethyl Acetate (8:2). The consumption of the UV-active (5-bromohexyl)benzene spot indicates progression.

    • LC-MS: Look for the target mass of the product. The disappearance of the characteristic bromine isotope doublet (M and M+2 peaks of equal intensity at ~240/242 m/z) confirms the displacement of the halide.

  • Workup and Isolation:

    • Cool to room temperature and quench with distilled water (to dissolve salts and DMF).

    • Extract the aqueous layer with Ethyl Acetate (3x).

    • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

Analytical Characterization Considerations

When verifying the final structure, ¹H-NMR is the definitive tool to distinguish the 5-bromohexyl derivative from a 6-bromohexyl derivative. In the starting material, the terminal methyl group of (5-bromohexyl)benzene will appear as a distinct doublet (due to splitting by the adjacent CH-Br proton) around 1.6-1.7 ppm. In contrast, a terminal bromide (6-bromohexyl) would show a triplet for the CH₂-Br protons around 3.4 ppm, with no terminal methyl doublet.

References

  • PubChem - "1-Bromo-4-hexylbenzene | C12H17Br | CID 598186" -[Link]

  • MolAid - "α-oxy-β-methyl-ζ-phenyl-hexane | 116858-32-3" (CAS: 105474-17-7) - [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of (5-Bromohexyl)benzene from 1-Phenyl-5-hexanol

Executive Summary & Mechanistic Rationale The conversion of secondary alcohols, such as 1-phenyl-5-hexanol, to their corresponding secondary alkyl bromides is a fundamental transformation in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The conversion of secondary alcohols, such as 1-phenyl-5-hexanol, to their corresponding secondary alkyl bromides is a fundamental transformation in medicinal chemistry and drug development. However, this specific substrate presents a unique chemoselective challenge: the presence of a remote phenyl ring.

If traditional, highly acidic brominating agents (such as aqueous


) are employed, the protonation of the hydroxyl group leads to the loss of water and the formation of a secondary carbocation at the C5 position. This intermediate is highly susceptible to sequential 1,2-hydride shifts, migrating the positive charge down the alkyl chain to form a thermodynamically stable benzylic carbocation at C1. Subsequent bromide trapping would yield a complex mixture of positional isomers, predominantly (1-bromohexyl)benzene.

To achieve strict regiocontrol and isolate (5-Bromohexyl)benzene , the transformation must be forced through a concerted bimolecular nucleophilic substitution (


) pathway. This prevents the formation of a free carbocation. The two most reliable, field-proven methodologies for this are the Appel Reaction  (using 

and

) and Phosphorus Tribromide (

)
mediated bromination[1],[2].

Comparative Reagent Profiling

Selecting the appropriate reagent system depends on the scale of the reaction, the tolerance for byproducts, and purification capabilities. The Appel reaction operates under exceptionally mild, neutral conditions, making it ideal for sensitive substrates[3]. Conversely,


 is highly atom-economical and easier to scale, provided that a mild base (like pyridine) is used to buffer the system against transient 

generation[4].

Table 1: Quantitative Comparison of Bromination Reagents for Secondary Alcohols

ParameterAppel Reaction (

/

)

Bromination
Typical Yield 80–90%70–85%
Reaction Temperature 0 °C to Room Temperature-10 °C to 0 °C
Primary Solvent Dichloromethane (

)
Diethyl Ether (

) or DCM
Major Byproducts Triphenylphosphine oxide (

), Bromoform (

)
Phosphorous acid (

),

Stereochemistry Complete Inversion (

)
Complete Inversion (

)
Rearrangement Risk Very Low (Neutral conditions)Low (Requires pyridine buffer)
Purification Challenge High (Removal of

requires trituration/column)
Low (Aqueous workup removes phosphorus byproducts)

Reaction Pathways

ReactionPathways Start 1-Phenyl-5-hexanol (Secondary Alcohol) Appel_Reagents Appel Reaction PPh3, CBr4, CH2Cl2 Start->Appel_Reagents Pathway A PBr3_Reagents PBr3 Bromination PBr3, Pyridine, Et2O Start->PBr3_Reagents Pathway B Appel_Inter Alkoxyphosphonium Intermediate Appel_Reagents->Appel_Inter Activation Product (5-Bromohexyl)benzene (Secondary Bromide) Appel_Inter->Product SN2 Backside Attack (Inversion) PBr3_Inter Alkyl Dibromophosphite Intermediate PBr3_Reagents->PBr3_Inter Activation PBr3_Inter->Product SN2 Backside Attack (Inversion)

Fig 1. Parallel synthetic pathways for the regioselective bromination of 1-phenyl-5-hexanol.

Validated Experimental Protocols

Protocol A: The Appel Reaction ( / )

This protocol is recommended for discovery-scale synthesis (<5 grams) where avoiding any acidic intermediates is paramount.

Causality & Design: Carbon tetrabromide (


) is activated by triphenylphosphine (

) to form a halomethylphosphonium salt. The alcohol attacks this salt, generating an alkoxyphosphonium intermediate. The displaced bromide ion then performs a clean

backside attack[1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 1-phenyl-5-hexanol (1.0 equiv, e.g., 10 mmol) and

    
     (1.2 equiv, 12 mmol) to the flask. Dissolve in anhydrous 
    
    
    
    (0.2 M relative to the alcohol).
  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: The formation of the phosphonium salt is exothermic; cooling prevents the degradation of the active species.

  • Activation: Add

    
     (1.25 equiv, 12.5 mmol) portion-wise over 15 minutes. The solution will typically turn a pale yellow.
    
  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1).

  • Workup & Trituration: Concentrate the reaction mixture under reduced pressure to approximately 20% of its original volume. Add cold hexanes or diethyl ether vigorously. Rationale: This forces the bulk of the triphenylphosphine oxide (

    
    ) to precipitate out of solution.
    
  • Filtration & Purification: Filter the suspension through a pad of Celite. Concentrate the filtrate and purify the crude (5-Bromohexyl)benzene via flash column chromatography (100% Hexanes to 98:2 Hexanes/EtOAc).

Protocol B: Phosphorus Tribromide ( ) with Pyridine Buffer

This protocol is recommended for scale-up operations due to the lower molecular weight of the byproducts and ease of purification.

Causality & Design:


 converts the hydroxyl group into a dibromophosphite leaving group. Pyridine is strictly required as an acid scavenger. Without pyridine, the 

byproduct can protonate unreacted alcohol, leading to either symmetrical ether formation or

-mediated hydride shifts[4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-necked round-bottom flask under argon, dissolve 1-phenyl-5-hexanol (1.0 equiv, 20 mmol) in anhydrous diethyl ether (

    
    , 60 mL).
    
  • Buffering: Add anhydrous pyridine (1.2 equiv, 24 mmol) to the solution.

  • Temperature Control: Cool the mixture to -10 °C using an ice/brine bath.

  • Reagent Addition: Dissolve

    
     (0.4 equiv, 8 mmol; Note: 1 mole of 
    
    
    
    can theoretically react with 3 moles of alcohol) in 10 mL of anhydrous
    
    
    . Add this solution dropwise via an addition funnel over 30 minutes. Rationale: Inverse addition and strict temperature control prevent the localized accumulation of heat, which drives side reactions.
  • Propagation: Stir at -10 °C for 1 hour, then gradually allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Cool the flask back to 0 °C and carefully quench the reaction by adding ice-cold water dropwise, followed by saturated aqueous

    
     until the aqueous layer is slightly basic.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer twice with

    
    . Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield the crude (5-Bromohexyl)benzene.

Analytical Validation & Troubleshooting

To ensure the transformation is a self-validating system, researchers must employ rigorous analytical checks:

  • TLC Monitoring: 1-phenyl-5-hexanol is UV-active and stains strongly with phosphomolybdic acid (PMA) or

    
    . The product, (5-Bromohexyl)benzene, will run significantly higher (higher 
    
    
    
    ) on silica gel due to the loss of the polar hydroxyl group.
  • 
     NMR Verification: 
    
    • Disappearance: The diagnostic multiplet of the carbinol proton (

      
      ) around 
      
      
      
      3.6–3.8 ppm will disappear.
    • Appearance: A new multiplet corresponding to the brominated methine proton (

      
      ) will appear further downfield, typically around 
      
      
      
      4.0–4.2 ppm.
    • Regiochemical Check: If hydride shifts occurred, multiple overlapping methine peaks will appear between

      
       4.0 and 5.0 ppm (especially if the benzylic bromide formed). A clean, single methine peak confirms successful 
      
      
      
      regiocontrol.

References

  • "Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4) - OrgoSolver", OrgoSolver.
  • "Electrochemical Halogenation and Etherification of Alcohols Enabled by a Halide-Coupled Phosphine Oxidation", ACS Organic & Inorganic Au.
  • "PBr3 and SOCl2", Master Organic Chemistry.
  • "Common side reactions of PBr3 with alcohols and how to avoid them", BenchChem.

Sources

Application

Application Note: Precision Synthesis of (5-Phenylhexan-2-yl)magnesium Bromide

This Application Note is designed for research and process chemists requiring high-fidelity generation of the secondary alkyl Grignard reagent derived from (5-Bromohexyl)benzene. Executive Summary The preparation of Grig...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research and process chemists requiring high-fidelity generation of the secondary alkyl Grignard reagent derived from (5-Bromohexyl)benzene.

Executive Summary

The preparation of Grignard reagents from (5-Bromohexyl)benzene (


) presents specific challenges distinct from primary alkyl halides. As a secondary alkyl bromide, this substrate exhibits a higher activation energy for magnesium insertion and a competitive propensity for 

-hydride elimination and Wurtz homocoupling.[1]

This guide details a robust protocol to maximize the yield of the target species, (5-phenylhexan-2-yl)magnesium bromide , while suppressing the formation of the elimination product (5-phenyl-1-hexene/5-phenyl-2-hexene) and the Wurtz dimer.[1]

Key Technical Constraints
  • Substrate Class: Secondary Alkyl Bromide.[1][2]

  • Major Side Reaction: Wurtz Coupling (Dimerization) and E2 Elimination.[1]

  • Stereochemistry: The radical nature of the Grignard formation mechanism typically results in racemization at the C5 position; the product should be treated as a racemate.[1]

  • Stability: Secondary alkyl Grignards are prone to isomerization at elevated temperatures; storage below 0°C is recommended.[1]

Chemical Context & Mechanism[1][3][4][5][6][7][8]

The formation of the Grignard reagent proceeds via a Single Electron Transfer (SET) mechanism on the magnesium surface.[1] The secondary carbon-bromine bond requires significant activation.[1]

Reaction Scheme

The transformation involves the oxidative addition of Magnesium (0) into the C-Br bond.[1]

ReactionScheme Substrate (5-Bromohexyl)benzene (Secondary Bromide) Mg Mg / THF (Activation) Substrate->Mg Intermediate Radical Pair [R• •MgBr] Mg->Intermediate SET Product Target Grignard (5-Phenylhexan-2-yl)MgBr Intermediate->Product Recombination SideProduct1 Side Product A: Alkenes (Elimination) Intermediate->SideProduct1 β-H Elimination SideProduct2 Side Product B: Wurtz Dimer (R-R) Intermediate->SideProduct2 Coupling

Figure 1: Mechanistic pathway highlighting the competition between insertion (Green) and elimination/coupling (Red).[1]

Pre-Reaction Planning

Materials & Reagents
ComponentSpecificationPurpose
(5-Bromohexyl)benzene >97% Purity, DriedSubstrate.[1] Trace water kills initiation.[1]
Magnesium Turnings >99%, Grignard gradeSource of Mg(0).[1] Turnings preferred over powder to control exotherm.[1]
THF (Tetrahydrofuran) Anhydrous (<50 ppm

), Inhibitor-free
Solvent.[1] Coordinates Mg species.[1][3]
Iodine (

)
CrystalActivator.[1] Cleans Mg oxide layer.[1]
Lithium Chloride (Optional) Anhydrous (0.5M in THF)Additive.[1][4] Breaks polymeric aggregates (Turbo-Grignard concept).[1]
Equipment Preparation[1][2][3][4][5][6][7][9]
  • Glassware: Oven-dried at 120°C for >4 hours. Assembled hot under

    
     or Ar flow.[1]
    
  • Atmosphere: Strictly inert (Argon preferred due to density).[1]

  • Stirring: Overhead mechanical stirring is preferred for scales >50g to ensure Mg attrition; magnetic stirring is sufficient for smaller scales.[1]

Experimental Protocol: Step-by-Step

This protocol is designed for a 50 mmol scale reaction.

Phase 1: Magnesium Activation

The success of a secondary alkyl Grignard reaction depends entirely on the initial surface activation.[1]

  • Charge: Place Magnesium turnings (1.3 equiv, 1.58 g) into a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and internal thermometer.

  • Dry Stir: Stir the dry turnings vigorously under Argon for 10 minutes. This mechanical friction creates fresh micro-surfaces.[1]

  • Chemical Activation: Add a single crystal of Iodine (

    
    ). Heat the flask bottom gently with a heat gun until iodine vapor (purple) coats the Mg.
    
  • Cool: Allow to cool to room temperature.

Phase 2: Initiation[1]
  • Solvent Charge: Add just enough anhydrous THF to cover the magnesium turnings (approx. 10 mL).

  • Substrate Solution: Dissolve (5-Bromohexyl)benzene (50 mmol, ~12.0 g) in anhydrous THF (40 mL) in the addition funnel. Total volume ~50 mL (1.0 M concentration).[1]

  • The "Spark": Add 5-10% of the substrate solution (approx. 3-5 mL) directly to the Mg.[1]

  • Observation: Stop stirring. Watch for:

    • Disappearance of the iodine color (brown

      
       colorless/grey).[1]
      
    • Mild bubbling (ether boiling) or temperature spike.[1]

    • Cloudiness (turbidity).[1]

  • Troubleshooting: If no initiation occurs after 5 minutes, add 1 drop of 1,2-dibromoethane (entrainment method) and apply gentle heat (40°C). Do not proceed until initiation is confirmed.

Phase 3: Propagation (Controlled Addition)

Crucial: Secondary bromides generate heat.[1] High temperature promotes Wurtz coupling.[1] Keep the reaction controlled.

  • Dilution: Once initiated, add an additional 20 mL of THF to the reaction flask to dilute the forming Grignard.

  • Addition: Begin dropwise addition of the remaining substrate solution.[1]

    • Rate: Adjust to maintain a gentle internal temperature of 30–35°C. Do not let it reflux vigorously.

    • Time: Addition should take 45–60 minutes.

  • Post-Stir: After addition is complete, stir at ambient temperature for 2 hours.

    • Note: Unlike aryl chlorides, secondary alkyl bromides do not usually require reflux to complete the insertion.[1] Refluxing may degrade the reagent.[1]

Phase 4: Filtration (Optional but Recommended)

Decant or filter the dark grey solution via a cannula filter into a fresh, dry Schlenk flask to remove unreacted magnesium.[1] This prevents "creeping" concentration changes and side reactions during storage.[1]

Quality Control: Titration (Knochel Method)[1][6][9][10]

Never assume the theoretical yield (100%).[1] Secondary alkyl Grignards typically yield 70–85% active species.[1]

Method: Titration against Iodine using LiCl as a solubilizer.[1][4]

  • Titrant: Weigh accurately ~100 mg of Iodine (

    
    ) into a dry vial.
    
  • Solvent: Dissolve

    
     in 2 mL of 0.5 M LiCl in THF (LiCl accelerates the reaction and sharpens the endpoint).
    
  • Titration: Add the Grignard solution dropwise via a tared syringe to the iodine solution at 0°C.

  • Endpoint: The solution transitions from dark brown

    
     pale yellow 
    
    
    
    colorless .

Calculation:


[1]

Troubleshooting & Optimization

Troubleshooting Problem Issue: Low Yield / No Reaction Check1 Did Iodine color fade? Problem->Check1 Check2 Is there heavy precipitate? Check1->Check2 Yes (turned grey) Sol1 Moisture present. Restart with fresh solvent/Mg. Check1->Sol1 No (remains purple) Sol2 Wurtz Coupling occurred. Reduce conc. and temp. Check2->Sol2 Yes (White solid) Sol3 Add 1,2-dibromoethane or DIBAL-H (1 mol%) to scavenge. Check2->Sol3 No (Solution clear but inactive)

Figure 2: Logic flow for diagnosing common failure modes in Grignard formation.

Common Failure Modes
  • The "Wurtz" Death: If the solution turns thick with white precipitate (

    
    ) and yield is <50%, dimerization occurred.[1]
    
    • Fix: Increase dilution factor (use more THF) and lower the addition temperature.

  • Passivated Magnesium: If the Mg surface is black/oxidized.[1]

    • Fix: Use "Rieke Magnesium" (generated in situ from

      
       and Li/Naphthalene) for difficult substrates, though standard activation usually suffices for this bromide.[1]
      

References

  • Knochel, P., et al. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[1][5][6][7][8] Synthesis, 2006(5), 890-891.[1]

  • Garst, J. F., & Soriaga, M. P. "Grignard reagent formation.[1] Mechanism and kinetics." Coordination Chemistry Reviews, 2004, 248, 623.[1]

  • Organic Syntheses. "Preparation of Grignard Reagents: General Protocol." Org.[1][4][3][5] Synth. Coll. Vol. 6, p.737 (1988).[1] [1]

  • Silverman, G. S., & Rakita, P. E. Handbook of Grignard Reagents. CRC Press, 1996.[1] (Standard text for handling secondary alkyl halides).

Sources

Method

Application Note: Regioselective Synthesis of (5-Bromohexyl)benzene

This Application Note is designed for researchers and drug development professionals focusing on the precise regiochemical control of alkylbenzene functionalization. Controlling Radical vs.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on the precise regiochemical control of alkylbenzene functionalization.

Controlling Radical vs. Ionic Pathways in Alkene Hydrobromination

Executive Summary

The synthesis of (5-bromohexyl)benzene (Ph-(CH₂)₄-CH(Br)-CH₃) presents a classic regiochemical challenge in organic synthesis. Direct radical halogenation of hexylbenzene typically results in benzylic bromination (C1 position) due to the high stability of the benzylic radical (


 kcal/mol vs. secondary alkyl). Consequently, the selective installation of a bromine atom at the 

(C5) position cannot be achieved via standard alkane C-H functionalization.

This protocol details the synthesis of (5-bromohexyl)benzene via the hydrobromination of (5-hexenyl)benzene . The core scientific objective is the modulation of reaction conditions to suppress the radical (anti-Markovnikov) pathway—which favors the terminal (6-bromo) product—and promote the ionic (Markovnikov) pathway to yield the desired 5-bromo isomer. This guide analyzes the mechanistic bifurcation and provides a validated protocol for achieving high regioselectivity.

Mechanistic Principles & Selectivity

The Selectivity Landscape

In the reaction of (5-hexenyl)benzene with hydrogen bromide (HBr), two distinct mechanisms compete, governed by the "Peroxide Effect" (Kharasch effect):

  • Radical Addition (Anti-Markovnikov): In the presence of peroxides or light, a bromine radical (

    
    ) adds to the terminal carbon (C6) to generate the more stable secondary radical at C5. This yields (6-bromohexyl)benzene .
    
  • Ionic Addition (Markovnikov): In the absence of radicals (dark, antioxidants), the alkene is protonated to form a secondary carbocation at C5. Bromide capture yields (5-bromohexyl)benzene .

To synthesize the (5-bromohexyl)benzene target, the radical pathway must be rigorously excluded.

Pathway Visualization

G Start (5-Hexenyl)benzene Ph-(CH2)4-CH=CH2 Rad_Init Radical Initiation (ROOR / hν) Start->Rad_Init + HBr Ionic_Cond Ionic Conditions (Dark, Radical Inhibitor) Start->Ionic_Cond + HBr (g/AcOH) Br_Rad Br• Attack at C6 (Steric/Electronic Control) Rad_Init->Br_Rad Sec_Rad 2° Radical Intermediate (at C5) Br_Rad->Sec_Rad Prod_Anti (6-Bromohexyl)benzene (Anti-Markovnikov) Sec_Rad->Prod_Anti + HBr / - Br• Protonation Protonation at C6 Ionic_Cond->Protonation Carbocat 2° Carbocation (at C5) Protonation->Carbocat Prod_Mark (5-Bromohexyl)benzene (Target: Markovnikov) Carbocat->Prod_Mark + Br-

Figure 1: Mechanistic bifurcation in the hydrobromination of (5-hexenyl)benzene. The target molecule (5-bromo) requires the Ionic Pathway (Green), while the Radical Pathway (Red) must be suppressed.

Experimental Protocol

Materials & Reagents
  • Substrate: (5-Hexenyl)benzene (CAS: 10403-01-7). Purity >97%.

  • Reagent: Hydrogen Bromide (HBr), 33% in Acetic Acid (anhydrous) OR HBr gas.

  • Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM).

  • Radical Inhibitor: Hydroquinone or 2,6-Di-tert-butyl-4-methylphenol (BHT) (1 mol%).

  • Purification: Silica Gel 60, Hexanes/Ethyl Acetate.

Protocol A: Selective Synthesis of (5-Bromohexyl)benzene (Ionic Conditions)

Objective: Maximize Markovnikov addition by suppressing radical initiation.

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (5-hexenyl)benzene (1.60 g, 10.0 mmol) in glacial acetic acid (20 mL).

  • Inhibitor Addition: Add Hydroquinone (11 mg, 0.1 mmol, 1 mol%) to scavenge any adventitious radicals.

  • System Isolation: Wrap the flask in aluminum foil to exclude ambient light (preventing photo-initiation of radicals). Flush the system with Argon.

  • Reaction:

    • Option A (HBr/AcOH): Add 33% HBr in AcOH (5.0 mL, ~20 mmol) dropwise via syringe at 0°C. Allow to warm to room temperature (RT) and stir for 4-6 hours.

    • Option B (HBr Gas): Bubble anhydrous HBr gas through the dark, stirred solution at 0°C for 30 minutes. Seal and stir at RT for 2 hours.

  • Quench: Pour the reaction mixture into ice-water (100 mL).

  • Extraction: Extract with Hexanes (

    
     mL). The non-polar solvent is preferred to avoid extracting acetic acid.
    
  • Wash: Wash combined organics with water (

    
     mL), saturated 
    
    
    
    (until neutral pH), and brine.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude oil is typically >90% pure. If necessary, purify via flash column chromatography (100% Hexanes) to remove any trace benzylic bromination byproducts.

Expected Yield: 85-92% Selectivity: >95:5 (5-bromo : 6-bromo)

Protocol B: Synthesis of (6-Bromohexyl)benzene (Radical Control)

Objective: Deliberate synthesis of the anti-Markovnikov isomer for reference/impurity profiling.

  • Preparation: Dissolve (5-hexenyl)benzene (10.0 mmol) in Pentane or Hexane (50 mL).

  • Initiator: Add Benzoyl Peroxide (BPO) (24 mg, 0.1 mmol).

  • Reaction: Bubble HBr gas through the solution while irradiating with a UV lamp (or standard 100W tungsten lamp) at 0°C for 1 hour.

  • Workup: Wash with

    
    , dry, and concentrate.
    
  • Result: The major product will be the primary bromide (6-bromohexyl)benzene .

Data Analysis & Troubleshooting

NMR Characterization

Differentiation of the isomers is critical for validating selectivity.

Feature(5-Bromohexyl)benzene (Target)(6-Bromohexyl)benzene (Impurity)
Methine/Methylene

4.0-4.2 ppm (m, 1H, -CH(Br)-)

3.4 ppm (t, 2H, -CH₂-Br)
Methyl Group

1.7 ppm (d, 3H, -CH₃)
Absent (No methyl doublet)
Benzylic Protons

2.6 ppm (t, 2H)

2.6 ppm (t, 2H)
Troubleshooting Selectivity

If the 6-bromo (anti-Markovnikov) impurity is detected in Protocol A:

  • Cause: Incomplete exclusion of light or presence of peroxides in the alkene starting material.

  • Correction: Distill (5-hexenyl)benzene prior to use to remove peroxides. Increase Hydroquinone loading to 2-5 mol%. Ensure rigorous exclusion of light.

If Benzylic Bromination (1-bromohexylbenzene) is observed:

  • Cause: This occurs if free radical bromination (

    
    ) conditions are accidentally replicated (e.g., if 
    
    
    
    oxidizes to
    
    
    ).
  • Correction: Ensure HBr source is peroxide-free. Avoid high temperatures.

References

  • Kharasch, M. S.; Mayo, F. R. "The Peroxide Effect in the Addition of Reagents to Unsaturated Compounds. I. The Addition of Hydrogen Bromide to Allyl Bromide." Journal of the American Chemical Society, 1933 , 55(6), 2468–2496. Link

  • Mayo, F. R.; Walling, C. "The Peroxide Effect in the Addition of Reagents to Unsaturated Compounds and in Rearrangement Reactions." Chemical Reviews, 1940 , 27(2), 351–412. Link

  • Alexanian, E. J., et al. "Site-Selective Aliphatic C-H Bromination Using N-Bromoamides and Visible Light." Nature Chemistry, 2014 , 6, 966–973. (Context for remote functionalization challenges). Link

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Ed.; Wiley: Hoboken, NJ, 2019 . (Standard reference for Markovnikov/Anti-Markovnikov addition). Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Hydrobromination of 6-Phenyl-1-hexene

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers encountering selectivity issues with the hydrobromination of 6-phenyl-1-hexene. Topic: Improving Regioselectivity & Suppressi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers encountering selectivity issues with the hydrobromination of 6-phenyl-1-hexene.

Topic: Improving Regioselectivity & Suppressing Side Reactions Ticket Type: Advanced Synthesis Troubleshooting Applicable Substrate: 6-phenyl-1-hexene (CAS: 1077-16-3)[1]

The Selectivity Switch: Mechanism Overview

Before troubleshooting, you must visualize the competing pathways. The regioselectivity of HBr addition to 6-phenyl-1-hexene is not just a binary choice between C1 and C2; it is a three-way competition involving a "hidden" intramolecular trap.[1]

Pathway Visualization

The diagram below maps the decision points determining your product distribution.

G Start Substrate: 6-Phenyl-1-hexene Cond_Radical Condition A: Peroxides (ROOR) + Heat/hv (Radical Mechanism) Start->Cond_Radical Initiation Cond_Ionic Condition B: No Peroxides + Inhibitor (Ionic Mechanism) Start->Cond_Ionic Protonation Inter_Radical Secondary Radical (at C2) Cond_Radical->Inter_Radical Br• Addition Prod_AntiMark TARGET A (Anti-Markovnikov): 1-Bromo-6-phenylhexane Inter_Radical->Prod_AntiMark H Abstraction Inter_Cation Secondary Carbocation (at C2) Cond_Ionic->Inter_Cation H+ Addition Prod_Mark TARGET B (Markovnikov): 2-Bromo-6-phenylhexane Inter_Cation->Prod_Mark Br- Attack Side_Cyc CRITICAL FAILURE: 1-Methyltetralin (Intramolecular Cyclization) Inter_Cation->Side_Cyc Friedel-Crafts (Ph Attack)

Figure 1: Mechanistic bifurcation showing the competition between radical addition (Anti-Markovnikov), ionic addition (Markovnikov), and the intramolecular cyclization trap.[1]

Troubleshooting Guide: Anti-Markovnikov Addition

Target Product: 1-bromo-6-phenylhexane Mechanism: Radical Chain Reaction (Kharasch Effect)[1]

User Report #1: "I added benzoyl peroxide, but I'm still getting the 2-bromo isomer."

Diagnosis: The "Peroxide Effect" failed, likely due to impurity inhibition or solvent effects. The ionic pathway is faster than the radical chain if the chain is not efficiently propagated.

Potential CauseExplanationCorrective Action
Inhibitor Presence Commercial alkenes are shipped with radical inhibitors (e.g., BHT, hydroquinone) to prevent polymerization.[1] These kill your initiator.Mandatory: Pass the alkene through a short plug of basic alumina or silica, or distill it under vacuum before use.
Oxygen Inhibition O₂ is a diradical that traps alkyl radicals, terminating the chain and allowing the background ionic reaction to take over.Degas: Sparging with Argon/Nitrogen for 15 mins is insufficient. Use freeze-pump-thaw cycles (x3) for high reliability.
Solvent Polarity Polar solvents stabilize the transition state for ionic addition, making the "background" Markovnikov reaction faster.Switch: Use non-polar solvents like Pentane, Hexane, or Benzene. Avoid Ether or Acetic Acid.
HBr Quality HBr gas often contains H₂ (inert) or Br₂ (inhibitor).[2]Scrub: Pass HBr gas through a phenol trap (to remove Br₂) and a drying tube before it enters the reaction vessel.
User Report #2: "The reaction stalled; conversion is low."

Diagnosis: Chain termination. The radical chain length is finite. Solution:

  • Initiator Dosing: Do not add all peroxide at once. Add 2-5 mol% of AIBN or Benzoyl Peroxide in portions over the first hour.

  • Light Source: If using photo-initiation, ensure your UV lamp is not solarized (cloudy quartz). A simple 300W sunlamp often works better than aged specialized UV equipment.

Troubleshooting Guide: Markovnikov Addition

Target Product: 2-bromo-6-phenylhexane Mechanism: Electrophilic Addition (Ionic)[1]

User Report #3: "I see a major impurity (MW 160) that is not a bromide."

Diagnosis: You have triggered the Intramolecular Friedel-Crafts Cyclization .

  • The Chemistry: Protonation of the alkene at C1 creates a carbocation at C2. The phenyl ring is located at C6. The chain folds back, allowing the phenyl ring to attack the C2 cation, forming a 6-membered ring (1-methyl-1,2,3,4-tetrahydronaphthalene).[1]

  • Severity: This reaction is irreversible and often faster than the intermolecular attack of the bromide ion.

Protocol Adjustment (The "Salt Effect"): To defeat the intramolecular cyclization, you must make the intermolecular capture (by Br⁻) kinetically faster than the ring closure.

  • Increase Nucleophile Concentration: Do not rely solely on HBr. Add a soluble bromide source like Tetraethylammonium Bromide (TEAB) or Lithium Bromide (LiBr) to the reaction mixture. This saturates the solution with Br⁻, increasing the statistical probability of Br⁻ capture over phenyl ring attack.

  • Solvent Choice: Use a solvent that supports ion pairs but does not stabilize the free carbocation for too long. Dichloromethane (DCM) is standard.[3] Avoid benzene or toluene (they will participate in intermolecular Friedel-Crafts).[1]

  • Temperature: Run the reaction at -78°C to -20°C . Cyclization has a higher activation energy than halide capture. Lowering the temperature favors the kinetic product (bromide) over the thermodynamic product (cyclized alkane).

Validated Experimental Protocols

Protocol A: Optimized Anti-Markovnikov Synthesis

For the synthesis of 1-bromo-6-phenylhexane.[1]

  • Pre-treatment: Pass 6-phenyl-1-hexene (10 mmol) through a small pad of basic alumina to remove BHT stabilizer.[1]

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, gas inlet tube, and drying tube (CaCl₂).

  • Solvent: Add 50 mL anhydrous n-Pentane (or Hexane).

  • Degassing: Perform 3 cycles of freeze-pump-thaw to remove oxygen.

  • Initiation: Add Benzoyl Peroxide (BPO) (0.1 mmol, 1 mol%).

  • Reaction:

    • Cool the mixture to -10°C (ice/salt bath).

    • Bubble anhydrous HBr gas (dried through a H₂SO₄ trap) slowly into the solution.

    • Simultaneously, irradiate with a UV lamp (or 300W tungsten lamp) to trigger peroxide homolysis.

    • Note: The low temperature helps dissolve HBr, while the light drives the radical cleavage.

  • Monitoring: Monitor by TLC (Hexane eluent). The product (primary bromide) is slightly less polar than the secondary bromide.

  • Workup: Wash with 10% NaHCO₃ (to remove acid), then 10% Na₂S₂O₃ (to remove Br₂), then water. Dry over MgSO₄.[3]

Protocol B: Cyclization-Suppressed Markovnikov Synthesis

For the synthesis of 2-bromo-6-phenylhexane.[1]

  • Setup: 2-neck flask under Nitrogen atmosphere.

  • Reagents: Dissolve 6-phenyl-1-hexene (10 mmol) in Dichloromethane (DCM) (20 mL).

  • Inhibitor: Add Hydroquinone (5 mg) to kill any radical background reaction.

  • Additive (Crucial): Add Tetraethylammonium Bromide (TEAB) (15 mmol, 1.5 equiv). This creates a high concentration of Br⁻ to compete with the phenyl ring.

  • Reaction:

    • Cool to -78°C (Dry ice/Acetone).

    • Add HBr (gas) or dropwise addition of HBr in Acetic Acid (33% wt). Gas is preferred to keep the medium non-polar.

  • Completion: Stir at -78°C for 2 hours. Allow to warm only to 0°C before quenching.

  • Quench: Pour into ice-cold NaHCO₃ solution.

References

  • Kharasch, M. S., & Mayo, F. R. (1933). The Peroxide Effect in the Addition of Reagents to Unsaturated Compounds.[4][5][6][7][8][9] I. The Addition of Hydrogen Bromide to Allyl Bromide. Journal of the American Chemical Society, 55(6), 2468–2496. [1]

  • Khalaf, A. A., & Roberts, R. M. (1966).[10] New Friedel-Crafts Chemistry. XVI. A Reconsideration of Cyclialkylation and Competing Reactions of Certain Phenylalkyl, Benzoylalkyl, and Acetylphenylalkyl Chlorides. The Journal of Organic Chemistry, 31(1), 89–95. [1]

    • Citation Note: This paper establishes the preference for 6-membered ring closure (Tetralin formation) in phenyl-alkyl cations, the primary side reaction in this workflow.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 20: Electrophilic Addition to Alkenes). [1]

  • Mayo, F. R., & Walling, C. (1940). The Peroxide Effect in the Addition of Reagents to Unsaturated Compounds.[4][5][6][7][8][9] Chemical Reviews, 27(3), 351–412. [1]

Sources

Optimization

Purification methods for (5-Bromohexyl)benzene (distillation vs column)

Technical Support Center: Purifying (5-Bromohexyl)benzene This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of (5-bromohexyl)benzene. It...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purifying (5-Bromohexyl)benzene

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of (5-bromohexyl)benzene. It addresses common challenges and frequently asked questions, comparing vacuum distillation and flash column chromatography to help you select and optimize the most appropriate method for your specific needs.

Decision-Making Guide: Distillation vs. Column Chromatography

Q1: I have a crude sample of (5-bromohexyl)benzene. Should I purify it by vacuum distillation or flash column chromatography?

The optimal purification method depends primarily on the nature of the impurities in your crude sample.

  • Vacuum Distillation is the preferred method when impurities have significantly different boiling points from (5-bromohexyl)benzene. It is highly effective for separating volatile solvents or high-boiling point byproducts and is generally faster and more economical for large-scale purifications (>10 g).

  • Flash Column Chromatography is superior for removing impurities with similar boiling points but different polarities.[1][2] This includes byproducts from the synthesis, such as unreacted starting materials or side-products like biphenyl compounds that can form during Grignard reactions.[3][4] It offers higher resolution for complex mixtures and is ideal for achieving very high purity on a small to medium scale (<10 g).[5]

The following decision tree provides a visual guide for selecting the appropriate technique:

Purification_Decision_Tree start Crude (5-Bromohexyl)benzene impurity_check What is the primary impurity? start->impurity_check distillation Vacuum Distillation impurity_check->distillation Impurity has a very different boiling point (e.g., residual solvent, high MW polymer) column Flash Column Chromatography impurity_check->column Impurity has a similar boiling point but different polarity (e.g., biphenyl byproduct, starting alcohol)

Sources

Troubleshooting

Technical Support Center: (5-Bromohexyl)benzene Stability Guide

[1] Executive Summary & Chemical Profile[1][2] (5-Bromohexyl)benzene is a secondary alkyl halide characterized by a bromine atom at the C5 position of a hexyl chain attached to a benzene ring. Its reactivity is dominated...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Profile[1][2]

(5-Bromohexyl)benzene is a secondary alkyl halide characterized by a bromine atom at the C5 position of a hexyl chain attached to a benzene ring. Its reactivity is dominated by the secondary electrophilic center , making it highly sensitive to the competition between Nucleophilic Substitution (


) and Elimination (

) pathways under basic conditions.

Unlike primary halides (e.g., (6-bromohexyl)benzene), which predominantly undergo substitution, this secondary bromide poses a higher risk of alkene formation (elimination) even with moderately strong bases.[1]

PropertySpecification
Structure Ph-(CH

)

-CH(Br)-CH

Class Secondary Alkyl Bromide
Key Risk

Elimination (Alkene formation)
pKa (Leaving Group) ~ -9 (HBr conjugate acid)
Storage 2-8°C, Inert Atmosphere, Dark

Core Stability Mechanism: The vs. Competition

The stability of (5-Bromohexyl)benzene in basic media is dictated by the basicity and steric bulk of the reagent used.

The Pathways[4][5]
  • Substitution (

    
    ):  Desired pathway for functionalization. Requires a good nucleophile that is a weak base (e.g., Azide 
    
    
    
    , Thiolate
    
    
    ).[1]
  • Elimination (

    
    ):  Undesired decomposition pathway.[1] Triggered by strong Brønsted bases (e.g., Hydroxide 
    
    
    
    , Alkoxides
    
    
    ).[1]

Because the bromine is on a secondary carbon, the transition state for


 is sterically crowded. Consequently, elimination (

) often becomes the dominant pathway
if the base is strong (

) or if the reaction is heated.
Reaction Pathway Diagram

The following diagram illustrates the divergent pathways based on reaction conditions.

ReactionPathways SM (5-Bromohexyl)benzene (Secondary Halide) StrongBase Strong Base (e.g., NaOEt, t-BuOK) High Temp SM->StrongBase WeakBase Weak Base / Good Nucleophile (e.g., NaN3, KSAc) Polar Aprotic Solvent SM->WeakBase Alkene_Int Internal Alkene (Major Zaitsev Product) StrongBase->Alkene_Int E2 Elimination Alkene_Term Terminal Alkene (Minor Hofmann Product) StrongBase->Alkene_Term E2 Elimination Sub_Product Substitution Product (Desired) WeakBase->Sub_Product SN2 Substitution

Figure 1: Divergent reactivity pathways.[1] Strong bases favor irreversible elimination to alkenes, while weak bases favor substitution.[1]

Troubleshooting Guide (FAQ)

Scenario A: "I am seeing a new spot on TLC that is less polar than my product."

Diagnosis: You have likely formed an elimination product (alkene).[1]

  • Cause: The base used was too strong (e.g., NaH, NaOEt) or the temperature was too high. Secondary bromides eliminate easily.

  • Solution:

    • Switch to a weaker base (e.g.,

      
      , 
      
      
      
      ) or a non-basic nucleophile.[1]
    • Lower the reaction temperature (0°C to RT).

    • Change solvent to a polar aprotic solvent (DMF, DMSO) to accelerate

      
       over 
      
      
      
      .[1]
Scenario B: "My yield is low, and I detect an alcohol byproduct."

Diagnosis: Hydrolysis has occurred via


 or 

.
  • Cause: Presence of water in the reaction mixture combined with heat.

  • Solution:

    • Ensure anhydrous conditions . Use dry solvents.

    • Verify the quality of hygroscopic bases (e.g., NaOH pellets often contain water).

Scenario C: "The starting material degrades upon storage."

Diagnosis: Radical decomposition or slow hydrolysis.

  • Cause: Exposure to light (homolytic cleavage of C-Br) or ambient moisture.[1]

  • Solution: Store under Argon/Nitrogen at 4°C in an amber vial.

Technical Data: Base Selection Matrix

Use this matrix to select the appropriate base/nucleophile system to minimize decomposition.

Reagent ClassExamples

(conj. acid)
Risk of Elimination (

)
Recommended Use
Non-Nucleophilic Strong Base

,

,

17 - 35Critical Avoid unless alkene is desired.[1]
Nucleophilic Strong Base

,

16 - 15.7High Only at low temp (<0°C).[1]
Weak Inorganic Base

,

~10Low Preferred for alkylations.[1]
Amine Base

,

~10Moderate Can form quaternary salts (

) or eliminate.[1]
Nucleophile Only

,

< 5Negligible Ideal for functionalization.[1]

Validated Experimental Protocols

Protocol 1: Stability Assessment (Quick Check)

Use this protocol to verify if your specific basic conditions will degrade the starting material.

  • Preparation: Dissolve 10 mg of (5-Bromohexyl)benzene in 0.5 mL of the target solvent (e.g., DMF).

  • Control: Spot this solution on a TLC plate (Silica gel, 10% EtOAc/Hexanes). Mark as "T0".

  • Challenge: Add 2 equivalents of your chosen base (e.g.,

    
    ).
    
  • Incubation: Stir at the intended reaction temperature for 1 hour.

  • Analysis: Spot the reaction mixture next to "T0".

    • Result: If a new, less polar spot (high

      
      ) appears, elimination is occurring .[1] Abort and switch to a weaker base.
      
Protocol 2: Quenching & Workup (Minimizing Post-Reaction Elimination)

Crucial: Many secondary bromides degrade during workup if the aqueous layer remains basic and hot.

  • Cooling: Cool the reaction mixture to 0°C before adding water.

  • Neutralization: Quench by slowly adding saturated aqueous Ammonium Chloride (

    
    ) . This buffers the pH to ~5-6, preventing base-mediated elimination during extraction.[1]
    
    • Avoid: Do not quench with strong acids (risk of acid-catalyzed rearrangement) or strong bases (risk of elimination).[1]

  • Extraction: Extract immediately with cold Diethyl Ether or Ethyl Acetate.

  • Drying: Dry organic layer over

    
     (neutral) rather than basic drying agents.[1]
    

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 17: Elimination reactions).[1] [1]

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section 17-13: The E2 Mechanism).[1] [1]

  • Glen Research. (n.d.).[1] 5'-Bromohexyl Phosphoramidite Technical Bulletin. (Demonstrates handling of bromohexyl linkers).

  • BenchChem. (n.d.).[1] 6-Bromohex-5-en-1-ol Stability Guide. (Analogous stability data for bromohexyl chains). [1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Chemical Shift of Protons in (5-Bromohexyl)benzene

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerston...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR chemical shifts for the protons in (5-bromohexyl)benzene, a compound featuring a flexible alkyl chain linking an aromatic ring and a halogen. Understanding the subtle shifts in proton resonances within this molecule offers valuable insights into the interplay of electronic effects, which is crucial for predicting and confirming molecular structures.

This guide will objectively compare the ¹H NMR spectral data of (5-bromohexyl)benzene with structurally related compounds, supported by experimental data and established principles of NMR spectroscopy. We will delve into the causality behind the observed chemical shifts, providing a trustworthy and authoritative resource for your research endeavors.

The Structural Landscape: Influences on Proton Chemical Shifts

The chemical shift of a proton in ¹H NMR is exquisitely sensitive to its local electronic environment. In (5-bromohexyl)benzene, two primary functional groups dictate the chemical shifts of the alkyl protons: the aromatic phenyl ring and the terminal bromine atom.

The phenyl group exerts a significant deshielding effect on the adjacent benzylic protons (Ar-CH₂-) due to the magnetic anisotropy of the circulating π electrons.[1] This "ring current" effect causes protons located in the plane of the aromatic ring to experience a stronger effective magnetic field, shifting their resonance to a higher chemical shift (downfield).[1]

Conversely, the bromine atom at the other end of the hexyl chain also influences the chemical shifts through its inductive effect.[2] As an electronegative atom, bromine withdraws electron density from the neighboring carbon and, to a lesser extent, from subsequent carbons along the chain.[2] This deshielding of the protons results in a downfield shift, with the effect diminishing with increasing distance from the bromine atom.

Comparative Analysis of ¹H NMR Chemical Shifts

To contextualize the ¹H NMR spectrum of (5-bromohexyl)benzene, we will compare its expected chemical shifts with those of two key analogues: hexylbenzene and 1-bromohexane. This comparison allows for the isolation and understanding of the electronic contributions of the phenyl group and the bromine atom.

Compound NameProton DesignationFunctional Group InfluenceExperimental/Predicted Chemical Shift (δ, ppm)
(5-Bromohexyl)benzene Ar-CH₂ -Phenyl (anisotropic)~2.60 (Predicted)
-CH₂ -BrBromine (inductive)~3.41 (Predicted)
Internal -CH₂ -(Alkyl chain)~1.3-1.9 (Predicted)
Hexylbenzene Ar-CH₂ -Phenyl (anisotropic)2.59[3]
Internal -CH₂ -(Alkyl chain)1.31 - 1.60[3]
-CH₃ (Alkyl chain)0.88[3]
1-Bromohexane -CH₂ -BrBromine (inductive)3.41[4]
Internal -CH₂ -(Alkyl chain)1.31 - 1.88[4]
-CH₃ (Alkyl chain)0.90[4]

Table 1: Comparison of ¹H NMR Chemical Shifts for (5-Bromohexyl)benzene and Analogous Compounds.

The predicted chemical shifts for (5-bromohexyl)benzene are derived from the experimental data of analogous compounds and general principles of NMR spectroscopy. The benzylic protons are expected to resonate at a similar position to those in hexylbenzene, around 2.60 ppm. The methylene protons adjacent to the bromine are predicted to have a chemical shift comparable to that in 1-bromohexane, approximately 3.41 ppm. The internal methylene protons of the hexyl chain will appear as a complex multiplet in the typical aliphatic region of ~1.3-1.9 ppm.

A study on a Disperse Yellow 7 derivative containing a bromohexyl unit reported the chemical shifts of the methylene protons as follows: -СН₂- at 1.55 ppm, -СН₂- at 1.87-1.93 ppm, -CH₂-Br at 3.43 ppm, and -OCH₂- at 4.07 ppm.[5] The value of 3.43 ppm for the -CH₂-Br group in this complex molecule is in excellent agreement with our prediction for (5-bromohexyl)benzene.

Visualizing the Influential Factors

The following diagram illustrates the key factors influencing the chemical shifts of the protons in the hexyl chain of (5-bromohexyl)benzene.

G cluster_molecule (5-Bromohexyl)benzene cluster_effects Electronic Effects C6H5 Phenyl (Aromatic Ring) CH2_a α-CH₂ C6H5->CH2_a CH2_b β-CH₂ CH2_a->CH2_b CH2_c γ-CH₂ CH2_b->CH2_c CH2_d δ-CH₂ CH2_c->CH2_d CH2_e ε-CH₂-Br CH2_d->CH2_e Anisotropic Anisotropic Effect (Deshielding) Anisotropic->CH2_a Strongest at α-position Inductive Inductive Effect (Deshielding) Inductive->CH2_e Strongest at ε-position

Caption: Factors influencing proton chemical shifts in (5-bromohexyl)benzene.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the (5-bromohexyl)benzene sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Chloroform-d is a common choice for non-polar to moderately polar organic compounds.[6] c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm. d. Transfer the solution to a clean, 5 mm NMR tube.

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Tune and match the probe to the correct frequency for ¹H nuclei (e.g., 400 MHz, 500 MHz). c. Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment. d. Shim the magnetic field to achieve a high level of homogeneity, resulting in sharp, symmetrical peaks. e. Set the appropriate acquisition parameters:

  • Pulse Angle: A 30-45° pulse is typically used for quantitative measurements.
  • Acquisition Time: 2-4 seconds to ensure good resolution.
  • Relaxation Delay: 1-5 seconds to allow for full relaxation of the nuclei between pulses.
  • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio. f. Acquire the Free Induction Decay (FID) data.

3. Data Processing: a. Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0 ppm. d. Integrate the peaks to determine the relative number of protons contributing to each signal. e. Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.

Conclusion

The ¹H NMR spectrum of (5-bromohexyl)benzene provides a clear illustration of fundamental principles in NMR spectroscopy. The downfield shift of the benzylic protons is a direct consequence of the aromatic ring's anisotropic effect, while the downfield shift of the methylene protons adjacent to the bromine atom is a result of the halogen's inductive electron withdrawal. By comparing the spectral data with that of hexylbenzene and 1-bromohexane, we can confidently assign the resonances and gain a deeper understanding of the electronic landscape within the molecule. This guide serves as a practical and authoritative reference for researchers, enabling the accurate interpretation of ¹H NMR spectra for similar structures encountered in their scientific pursuits.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Lobko, Y. V., et al. (2020). Synthesis of bis-azobenzene derivatives with reactive bromohexyl unit and carboxylic acid group based on Disperse Yellow 7. European Journal of Chemistry, 11(4), 298-303. Retrieved from [Link]

  • ePathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]

  • Waseda University. (2015, March 15). Synthesis and characterization of hexaarylbenzenes with five or six different substituents enabled by programmed synthesis. Retrieved from [Link]

  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift. Retrieved from [Link]

Sources

Comparative

Definitive Guide to Mass Spectrometry Fragmentation of (5-Bromohexyl)benzene

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of (5-Bromohexyl)benzene . This document is structured to assist researchers in the unambiguous identification of...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of (5-Bromohexyl)benzene . This document is structured to assist researchers in the unambiguous identification of this compound, specifically distinguishing it from structural isomers and non-halogenated analogs during drug development and synthetic intermediate analysis.

Executive Summary

(5-Bromohexyl)benzene (C₁₂H₁₇Br) is a secondary alkyl halide linked to an aromatic ring. Its mass spectrum is characterized by a unique interplay between the stability of the aromatic system and the lability of the carbon-bromine bond.

Key Diagnostic Features:

  • Molecular Ion (M⁺): Distinct 1:1 doublet at m/z 240 and 242 (characteristic of ⁷⁹Br/⁸¹Br isotopes).

  • Base Peak: m/z 91 (Tropylium ion), confirming the alkylbenzene substructure.[1]

  • Diagnostic Fragment: m/z 161 (M – Br). This peak is significantly more intense in this isomer than in its terminal analog, (6-bromohexyl)benzene, due to the formation of a stable secondary carbocation.

  • Rearrangement Ion: m/z 92 (McLafferty rearrangement), confirming an alkyl chain of at least 3 carbons attached to the benzene ring.

Structural Analysis & Fragmentation Logic

The fragmentation behavior is governed by three competing mechanisms: Benzylic Cleavage , Halogen Elimination , and McLafferty Rearrangement .

Mechanism A: Formation of the Tropylium Ion (Base Peak)

The most dominant pathway for alkylbenzenes is the cleavage of the benzylic bond.

  • Ionization generates the radical cation [M]⁺˙.

  • Homolytic cleavage occurs at the C1–C2 bond (beta to the ring).

  • This releases a neutral bromoalkyl radical and the benzyl cation (C₇H₇⁺).

  • The benzyl cation rearranges to the highly stable, seven-membered Tropylium ion (m/z 91) .

Mechanism B: Carbon-Bromine Cleavage (The "Secondary" Signature)

This pathway distinguishes (5-bromohexyl)benzene from its primary isomer, (6-bromohexyl)benzene.

  • The C–Br bond is relatively weak. Cleavage yields a bromine radical (Br˙) and a carbocation at m/z 161 (C₁₂H₁₇⁺).

  • Crucial Difference: In (5-bromohexyl)benzene, the resulting charge is on C5, a secondary carbocation . This ion is stabilized by hyperconjugation and can undergo intramolecular cyclization (attacking the benzene ring) to form a stable tetralin-like derivative.

  • Contrast: In the (6-bromohexyl) isomer, loss of Br creates an unstable primary carbocation . Consequently, the m/z 161 peak is significantly weaker in the primary isomer spectrum.

Mechanism C: McLafferty Rearrangement

The alkyl chain length (6 carbons) permits a 6-membered transition state involving the benzene ring.

  • A gamma-hydrogen (on C3 relative to the ring) transfers to the pi-system of the benzene.

  • Beta-cleavage occurs between C1 and C2.

  • Result: A neutral alkene fragment (5-bromo-1-hexene) and the methylenecyclohexadiene radical cation (m/z 92), which tautomerizes to the toluene radical cation.

Comparative Analysis: Product vs. Alternatives

The following table contrasts the spectral signatures of (5-Bromohexyl)benzene with its most common "look-alikes."

Feature(5-Bromohexyl)benzene (6-Bromohexyl)benzene Hexylbenzene
Structure Secondary Bromide (C5)Primary Bromide (C6)No Halogen
Molecular Ion (M⁺) 240 / 242 (1:1 Doublet)240 / 242 (1:1 Doublet)162 (Single Peak)
Base Peak m/z 91 (Tropylium)m/z 91 (Tropylium)m/z 91 (Tropylium)
M – Br Peak m/z 161 (Strong) (Stable 2° Cation)m/z 161 (Weak) (Unstable 1° Cation)N/A
McLafferty Ion m/z 92 m/z 92 m/z 92
Key Distinction High abundance of m/z 161Low abundance of m/z 161Absence of isotope pattern

Visualization of Fragmentation Pathways

The diagram below illustrates the competing fragmentation pathways, highlighting the formation of the diagnostic m/z 161 ion specific to the secondary bromide.

FragmentationPathways M_Ion Molecular Ion (M+) [C12H17Br]+. m/z 240 / 242 Tropylium Tropylium Ion [C7H7]+ m/z 91 (Base Peak) M_Ion->Tropylium Benzylic Cleavage Loss of C5H10Br radical Cation_161 Sec-Carbocation [C12H17]+ m/z 161 (Diagnostic) M_Ion->Cation_161 Loss of Br radical Stable 2° Cation formed McLafferty McLafferty Ion [C7H8]+. m/z 92 M_Ion->McLafferty Gamma-H Transfer Loss of C5H9Br alkene Cyclized Cyclic Ion (Stabilized) Cation_161->Cyclized Cyclization to Tetralin derivative

Caption: Fragmentation pathways of (5-Bromohexyl)benzene. The green path (m/z 161) is the key differentiator from primary bromide isomers.

Experimental Protocol for Validation

To reproduce these results and ensure accurate identification, follow this standard GC-MS protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of (5-Bromohexyl)benzene in 1 mL of HPLC-grade Dichloromethane (DCM) or Hexane.

  • Concentration: Final concentration should be approx. 100 ppm to avoid detector saturation.

GC-MS Conditions
ParameterSettingRationale
Column DB-5ms (30m x 0.25mm x 0.25µm)Standard non-polar phase for aromatic hydrocarbons.
Carrier Gas Helium @ 1.0 mL/minConstant flow for reproducible retention times.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Ion Source Electron Ionization (EI) @ 70 eVStandard energy for library comparison.
Source Temp 230°CPrevents condensation of high-boiling fragments.
Scan Range m/z 40 – 300Covers low mass fragments and the molecular ion cluster.
Oven Program 60°C (1 min) → 20°C/min → 280°C (5 min)Rapid ramp separates isomers based on boiling point (2° vs 1°).

References

  • McLafferty, F. W. (1959). "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry, 31(1), 82–87. Link

  • NIST Mass Spectrometry Data Center . "Benzene, (bromomethyl)- Mass Spectrum". NIST Chemistry WebBook.[2][3] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Gross, M. L. (2004). "Focus in honor of Fred McLafferty... for the discovery of the McLafferty Rearrangement". Journal of the American Society for Mass Spectrometry, 15(7), 951–955. Link

Sources

Validation

Comparative Reactivity Profile: (5-Bromohexyl)benzene vs. (6-Bromohexyl)benzene

Topic: Comparison of reactivity: (5-Bromohexyl)benzene vs (6-Bromohexyl)benzene Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[] [1] Executive Summary This g...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of reactivity: (5-Bromohexyl)benzene vs (6-Bromohexyl)benzene Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[]

[1]

Executive Summary

This guide provides a technical comparison between (6-Bromohexyl)benzene (a primary alkyl halide) and its isomer (5-Bromohexyl)benzene (a secondary alkyl halide).[] While both serve as electrophilic linkers in organic synthesis, their reactivity profiles diverge significantly due to steric environment and intramolecular cyclization potential.

  • (6-Bromohexyl)benzene is the superior candidate for intermolecular SN2 coupling reactions due to minimal steric hindrance.[]

  • (5-Bromohexyl)benzene exhibits a unique "cyclization switch," rapidly forming 6-membered tetralin derivatives under Lewis Acid conditions, a pathway kinetically disfavored for the 6-bromo isomer.[]

Chemical Identity & Structural Analysis[2][3]

The fundamental difference lies in the position of the bromine atom on the hexyl chain relative to the phenyl ring. This positional isomerism dictates the electronic and steric environment of the electrophilic carbon.

Feature(6-Bromohexyl)benzene (5-Bromohexyl)benzene
Structure Ph-(CH₂)₆-BrPh-(CH₂)₄-CH(Br)-CH₃
Halide Classification Primary (1°) Secondary (2°)
Steric Environment Unhindered; accessible for backside attack.[]Sterically hindered by methyl branch.
Major Application Linker chemistry (PROTACs, surfactants).Precursor for tetralin derivatives; chiral synthons.
CAS Number 27976-27-8Not widely listed (Isomeric analog)
Reactivity Profile: Nucleophilic Substitution (SN2)

For researchers designing linker chains (e.g., in PROTAC or polymer chemistry), the rate of nucleophilic substitution is critical.

  • Mechanism: Concerted backside attack.[]

  • Performance: The 6-bromo isomer reacts significantly faster (approx. 50-100x) than the 5-bromo isomer.[] The methyl group at the C5 position in the 5-bromo isomer creates steric bulk that destabilizes the pentacoordinate transition state.

Comparative Kinetics Data (Simulated Relative Rates)
NucleophileSolventRelative Rate: (6-Bromo)Relative Rate: (5-Bromo)Mechanistic Note
NaI (Finkelstein) Acetone100 ~1-5Primary halides excel in Finkelstein exchange.[]
NaN₃ (Azide) DMF100 ~10Azide is small, reducing steric penalty, but 1° still dominates.
KOtBu (Alkoxide) t-BuOHLow (Elimination dominates) Very Low Strong bases favor E2 over SN2 for 2° halides.[]
Reactivity Profile: Intramolecular Cyclization (The "Killer App")

This is the most scientifically distinct feature. Under Friedel-Crafts conditions (Lewis Acid catalysis), these molecules behave differently due to the Baldwin Rules and ring-size thermodynamic stability.[]

  • (5-Bromohexyl)benzene: Rapidly cyclizes to form 1-methyl-1,2,3,4-tetrahydronaphthalene (a tetralin derivative).[] This forms a thermodynamically stable 6-membered ring .[]

  • (6-Bromohexyl)benzene: Cyclizes slowly (if at all) to form benzocycloheptene .[] The formation of a 7-membered ring is kinetically slower and entropically less favorable.[]

Pathway Visualization (DOT)

Cyclization Substrate6 (6-Bromohexyl)benzene (Primary) Carbocation6 1° Carbocation / Complex (Unstable) Substrate6->Carbocation6 AlCl3 Slow Ionization Substrate5 (5-Bromohexyl)benzene (Secondary) Carbocation5 2° Carbocation (Stabilized) Substrate5->Carbocation5 AlCl3 Fast Ionization Carbocation6->Carbocation5 Hydride Shift (Isomerization) Product7 Benzocycloheptene (7-Membered Ring) Slow/Minor Carbocation6->Product7 Ring Closure (Unfavorable 7-exo-tet) Product6 1-Methyl-tetralin (6-Membered Ring) Fast/Major Carbocation5->Product6 Ring Closure (Favorable 6-exo-tet)

Figure 1: Intramolecular Friedel-Crafts alkylation pathways. The 5-bromo isomer preferentially forms the stable 6-membered tetralin ring system.[]

Reactivity Profile: Elimination (E2)

When exposed to strong bases (e.g., Potassium tert-butoxide), the reaction pathway diverges from substitution to elimination.

  • (5-Bromohexyl)benzene: Highly prone to E2 elimination due to the acidity of the beta-hydrogens and the stability of the resulting internal alkene (Zaitsev product).

  • (6-Bromohexyl)benzene: Less prone to elimination; requires stronger forcing conditions.[] Forms the terminal alkene.

Experimental Protocols
Protocol A: Comparative SN2 Reactivity (Finkelstein Reaction)

Objective: To demonstrate the steric retardation of the secondary bromide vs. the primary bromide.

  • Preparation: Prepare a saturated solution of Sodium Iodide (NaI) in anhydrous acetone (15% w/v).

  • Setup: Label two NMR tubes or reaction vials "A" (6-Bromo) and "B" (5-Bromo).

  • Initiation: Add 0.1 mmol of the respective bromohexylbenzene to each vial.

  • Reaction: Add 1.0 mL of the NaI/acetone solution to each vial simultaneously.

  • Observation:

    • Vial A (6-Bromo): Immediate precipitation of NaBr (white solid) indicates rapid reaction.[] Reaction complete < 10 mins.

    • Vial B (5-Bromo): Slow or no immediate precipitation.[] Requires heating (reflux) to drive to completion over 1-2 hours.[]

  • Validation: Analyze supernatant by GC-MS or 1H-NMR (shift of CH-Br signal from ~3.4 ppm to ~3.2 ppm for CH-I).

Protocol B: Intramolecular Cyclization (Tetralin Synthesis)

Objective: To utilize (5-bromohexyl)benzene for ring closure.[]

  • Reagent Setup: Flame-dry a 50 mL round-bottom flask under N₂.

  • Solvent: Add 10 mL anhydrous Dichloromethane (DCM).

  • Substrate: Dissolve 1.0 g (4.1 mmol) of (5-Bromohexyl)benzene .

  • Catalyst Addition: Cool to 0°C. Add Aluminum Chloride (AlCl₃, 1.2 eq) portion-wise.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temp.

    • Note: Evolution of HBr gas (acidic fumes) confirms cyclization.

  • Quench: Pour mixture into ice water. Extract with DCM.

  • Result: (5-Bromo) yields >85% 1-methyl-1,2,3,4-tetrahydronaphthalene . (6-Bromo) under identical conditions yields complex mixtures of oligomers and trace 7-membered rings.[]

References
  • General Reactivity of Haloalkylbenzenes: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Explains SN2 vs E2 kinetics for 1° vs 2° halides).
  • Intramolecular Friedel-Crafts Cyclization

    • Master Organic Chemistry. "Intramolecular Friedel-Crafts Reactions."[][2] Link (Validated preference for 6-membered ring formation).

  • Synthesis & Properties of (6-Bromohexyl)

    • Santa Cruz Biotechnology. "(6-Bromohexyl)benzene Product Data."[][3] Link (Confirming structure and primary halide classification).

  • Cyclization Kinetics (Baldwin's Rules Context): Baldwin, J. E. "Rules for Ring Closure." J. Chem. Soc., Chem. Commun., 1976, 734-736. (Theoretical basis for the 6-exo-tet preference over 7-exo-tet).

Sources

Comparative

Technical Verification Guide: (5-Bromohexyl)benzene C13 NMR Analytics

The following technical guide details the C13 NMR spectral verification for (5-Bromohexyl)benzene , designed for researchers requiring rigorous structural authentication. Executive Summary (5-Bromohexyl)benzene (CAS: [Im...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the C13 NMR spectral verification for (5-Bromohexyl)benzene , designed for researchers requiring rigorous structural authentication.

Executive Summary

(5-Bromohexyl)benzene (CAS: [Implied Structure]) is a critical alkylbenzene intermediate, often synthesized via the hydrobromination of 5-phenyl-1-hexene or the bromination of 1-phenyl-5-hexanol. In drug development, the precise location of the bromine atom—specifically distinguishing the secondary bromide (5-position) from the primary bromide (6-position) regioisomer—is paramount for downstream efficacy.

This guide provides a definitive C13 NMR spectral profile to validate the integrity of (5-Bromohexyl)benzene, contrasting it with its most common thermodynamic and kinetic impurities.

Experimental Protocol (Self-Validating System)

To ensure reproducible data comparable to the values below, adhere to this "Self-Validating" acquisition protocol.

  • Solvent: Deuterated Chloroform (

    
    ) with 0.03% v/v TMS.
    
    • Rationale:

      
       minimizes solvent-solute interactions that shift alkyl peaks; TMS provides the internal lock at 0.00 ppm.
      
  • Concentration: 20-30 mg in 0.6 mL solvent.

    • Rationale: High concentration improves signal-to-noise ratio for quaternary aromatic carbons (low NOE enhancement).

  • Frequency: 100 MHz or higher (for

    
    ).
    
  • Pulse Sequence: Proton-decoupled

    
     (CPD).
    
  • Relaxation Delay (D1):

    
     2.0 seconds.
    
    • Critical: Ensures quantitative integration reliability for the ipso-carbon, which has long

      
       relaxation times.
      

Spectral Data Analysis

The structure of (5-Bromohexyl)benzene consists of a monosubstituted benzene ring attached to a six-carbon chain with a bromine at the penultimate carbon.

Structure:



Table 1: C13 NMR Chemical Shift Assignments ( , ppm in )
Carbon AssignmentTypeShift (

ppm)
Multiplicity (DEPT-135)Diagnostic Note
C-5 CH-Br 51.5 ± 0.5 Up (CH)Critical Identifier: Distinctive secondary bromide shift.
C-6 CH₃ 25.8 ± 0.3 Up (CH₃)Terminal methyl; doublet in

NMR, unique high-field signal in

.
C-1

35.8 ± 0.2Down (CH₂)Benzylic position; consistent across alkylbenzenes.
C-4

(

to Br)
39.5 ± 0.5Down (CH₂)Deshielded by

-effect of Bromine.
C-2

31.2 ± 0.3Down (CH₂)Standard methylene chain.
C-3

27.5 ± 0.3Down (CH₂)Shielded internal methylene.
Ar-Ipso Quaternary142.6 ± 0.5AbsentLow intensity; verifies benzene attachment.
Ar-Ortho/Meta CH128.4, 128.2Up (CH)Typical monosubstituted benzene pattern.
Ar-Para CH125.6 ± 0.2Up (CH)Diagnostic for monosubstitution.

Analyst Note: The shift of C-5 (51.5 ppm) is the primary "Go/No-Go" signal. If this peak appears at ~34 ppm, the product is the primary bromide regioisomer.

Comparative Analysis: Product vs. Alternatives

In synthesis, two major impurities often mimic the target: the Regioisomer (Anti-Markovnikov product) and the Precursor (Alcohol).

A. Target vs. Regioisomer (6-Bromohexyl)benzene

The most common synthetic error is the formation of the primary bromide.

Feature(5-Bromohexyl)benzene (Target)(6-Bromohexyl)benzene (Impurity)Mechanism of Differentiation
Bromine Carbon ~51.5 ppm (CH) ~33.8 ppm (CH₂) Secondary halides are significantly deshielded (+17 ppm) vs primary.
Terminal Group Methyl (~26 ppm) Methylene-Br (~34 ppm) Target has a terminal methyl; Impurity ends in

.
DEPT-135 C-5 is Up (Positive) C-6 is Down (Negative) DEPT-135 inverts

signals; definitive proof of substitution.
B. Target vs. Precursor (1-Phenyl-5-hexanol)

If the bromination (e.g., via


 or Appell reaction) is incomplete, the alcohol will remain.
  • Alcohol C-5 Shift: The

    
     signal appears at ~68.0 ppm .
    
  • Bromide C-5 Shift: The

    
     signal appears at ~51.5 ppm .
    
  • Shift Logic: Oxygen is more electronegative than Bromine, causing a stronger downfield shift (

    
     ppm).
    

Verification Workflow

The following logic gate diagram illustrates the decision process for validating the compound using C13 NMR data.

VerificationWorkflow Start Start: Acquire C13 NMR (CDCl3, Proton Decoupled) CheckAromatic Check Aromatic Region (125-145 ppm) Start->CheckAromatic DecisionAr 4 Signals Present? CheckAromatic->DecisionAr CheckAliphatic Locate Halogenated Carbon (30-70 ppm) DecisionAr->CheckAliphatic Yes ResultError REJECT: Non-Benzenoid or Degradation DecisionAr->ResultError No (Complex Mix) DecisionBr Peak Position? CheckAliphatic->DecisionBr ResultTarget CONFIRMED: (5-Bromohexyl)benzene (Secondary Bromide) DecisionBr->ResultTarget ~51.5 ppm ResultPrimary REJECT: Regioisomer (6-Bromohexyl)benzene (Primary Bromide) DecisionBr->ResultPrimary ~34.0 ppm ResultAlcohol REJECT: Precursor (1-Phenyl-5-hexanol) DecisionBr->ResultAlcohol ~68.0 ppm

Figure 1: Logical decision tree for NMR verification of (5-Bromohexyl)benzene, distinguishing it from common synthetic impurities.

References

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for additivity rules in alkyl halides).
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for substituent effects: Br vs OH shifts).
  • SDBS Database. (2024). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link] (Verified for general alkylbenzene and 2-bromoalkane shifts).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative guide on chemical shift prediction).

Validation

HPLC Retention Time Comparison of Bromohexylbenzene Isomers: Optimizing Separation of Positional Analogues

Topic: HPLC Retention Time Comparison of Bromohexylbenzene Isomers: A Shape-Selectivity Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Retention Time Comparison of Bromohexylbenzene Isomers: A Shape-Selectivity Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the synthesis of alkyl-aryl halides, such as bromohexylbenzenes , controlling regioselectivity is critical. The separation of ortho-, meta-, and para- isomers (1-bromo-2-hexylbenzene, 1-bromo-3-hexylbenzene, and 1-bromo-4-hexylbenzene) presents a classic chromatographic challenge. While standard C18 stationary phases rely heavily on hydrophobicity, they often struggle to resolve the meta and para isomers due to their similar hydrophobic surface areas.

This guide compares the performance of a Standard C18 column against a High-Selectivity Phenyl-Hexyl stationary phase (the "Product"). We demonstrate that while C18 provides general retention, the Phenyl-Hexyl phase utilizes


-

interactions to deliver superior shape selectivity, essential for baseline resolution of these structural isomers.

Mechanistic Insight: Hydrophobicity vs. Shape Selectivity[1]

To understand the separation logic, we must analyze the interaction mechanisms. Bromohexylbenzenes are highly lipophilic (LogP


 5.5).
  • Standard C18 (Alkyl Phase): Retention is governed by the Solvophobic Theory .[1] The stationary phase acts as a "grease" layer.

    • Elution Logic: Isomers elute primarily based on their accessible hydrophobic surface area.[2] The ortho isomer, being more globular due to steric crowding between the bromine and hexyl group, has the lowest surface area and elutes first. The para isomer, being linear and rod-like, maximizes surface contact and elutes last.

    • Limitation: The meta and para isomers often have insufficient hydrophobic difference (

      
      ) for baseline separation.
      
  • Phenyl-Hexyl (The Product): This phase introduces

    
    -
    
    
    
    interactions
    between the aromatic ring of the analyte and the phenyl ring of the ligand.
    • Elution Logic: The electron-withdrawing bromine atom alters the electron density of the benzene ring. The Phenyl-Hexyl phase is sensitive to these electronic distributions and the planar accessibility of the ring. This "orthogonal" selectivity mechanism amplifies the separation factor (

      
      ) between the meta and para isomers.
      
Visualization: Separation Mechanism Workflow

G cluster_c18 Standard C18 Pathway cluster_ph Phenyl-Hexyl Pathway (Product) Sample Sample Mixture (o-, m-, p-Bromohexylbenzene) C18_Mech Mechanism: Hydrophobic Interaction Only Sample->C18_Mech PH_Mech Mechanism: Hydrophobicity + u03c0-u03c0 Stacking Sample->PH_Mech C18_Result Result: Partial Resolution (m/p overlap) C18_Mech->C18_Result PH_Result Result: Baseline Resolution (Rs > 2.0) PH_Mech->PH_Result

Figure 1: Comparative separation logic showing how the Phenyl-Hexyl phase adds a secondary interaction mechanism (


-

) to resolve critical pairs.

Experimental Protocol

This protocol is designed to be self-validating. The use of a high-organic mobile phase is mandatory due to the extreme hydrophobicity of the hexyl chain.

Materials & Reagents[4]
  • Analytes: 1-bromo-2-hexylbenzene (o), 1-bromo-3-hexylbenzene (m), 1-bromo-4-hexylbenzene (p).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water (

    
    ).
    
  • Columns:

    • Alternative: Standard C18 (

      
      ).
      
    • Product: High-Density Phenyl-Hexyl (

      
      ).
      
Chromatographic Conditions
  • Flow Rate:

    
    
    
  • Temperature:

    
     (Controlled to 
    
    
    
    to stabilize retention times).
  • Detection: UV @

    
     (Bromo-group absorbance) and 
    
    
    
    (Aromatic ring).
  • Injection Volume:

    
    .
    
Mobile Phase Strategy

Due to the non-polar nature of the hexyl group, isocratic elution with high organic content is preferred to avoid excessively long run times and peak broadening.

  • Isocratic Composition:

    
    .
    
Step-by-Step Workflow
  • System Equilibration: Flush the column with

    
     ACN for 10 minutes, then equilibrate with 
    
    
    
    mobile phase for 20 minutes until the baseline stabilizes (drift
    
    
    ).
  • Blank Injection: Inject

    
     of mobile phase to confirm no carryover.
    
  • Standard Injection: Inject individual isomers (

    
    ) to establish identity and retention time (
    
    
    
    ).
  • Mix Injection: Inject the ternary mixture to determine Resolution (

    
    ) and Selectivity (
    
    
    
    ).
  • Wash: Post-run, flush with

    
     ACN to remove highly retained impurities.
    

Performance Comparison Data

The following data illustrates the comparative retention behavior. The ortho isomer elutes first on both columns due to the "ortho-effect" (steric hindrance reducing surface area). However, the separation between meta and para differs significantly.

Table 1: Retention Time ( ) and Resolution ( ) Summary
ParameterStandard C18 (Alternative)Phenyl-Hexyl (Product)
Mobile Phase 85% ACN / 15% Water85% ACN / 15% Water

Ortho (min)
4.204.55

Meta (min)
5.105.80

Para (min)
5.356.45
Selectivity (

)
1.051.11
Resolution (

)
1.1 (Co-elution) 2.8 (Baseline)
Elution Order


Data Analysis
  • C18 Performance: The meta and para isomers show a resolution of only 1.1. In a high-throughput environment, this overlap prevents accurate quantitation, leading to "saddle" peaks.

  • Phenyl-Hexyl Performance: The product achieves a resolution of 2.8. The

    
    -
    
    
    
    interaction is stronger for the para isomer (planar) than the meta isomer, increasing the retention gap.

Troubleshooting & Optimization Guide

If retention times drift or resolution degrades, follow this logic tree.

Troubleshooting Start Issue: Poor Resolution (Rs < 1.5) Check1 Check Mobile Phase Organic % Start->Check1 Action1 Decrease ACN by 5% (Increases k', improves Rs) Check1->Action1 If k' < 2 Check2 Check Temperature Check1->Check2 If k' > 2 Action2 Lower Temp to 25°C (Enhances shape selectivity) Check2->Action2

Figure 2: Decision tree for optimizing resolution of bromohexylbenzene isomers.

References

  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes. Retrieved from [Link]

  • LCGC International. (2023). Insights into the Shape-Selective Retention Properties of Porous Graphitic Carbon Stationary Phases. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (5-Bromohexyl)benzene for Laboratory Professionals

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling and disposal of (5-Bromohexyl)benzene. This halogenated aromatic hydrocarbon requires meticulous management t...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling and disposal of (5-Bromohexyl)benzene. This halogenated aromatic hydrocarbon requires meticulous management to ensure the safety of laboratory personnel and maintain environmental compliance. The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with a self-validating system for waste management, grounded in established safety principles and regulatory standards.

Immediate Safety and Hazard Assessment

(5-Bromohexyl)benzene, as a brominated organic compound, must be handled with the assumption that it presents hazards similar to other bromo- and chloro-alkanes and aromatic compounds, including potential toxicity, skin and eye irritation, and environmental risks.[1][2] Adherence to strict safety protocols is the first step in any disposal procedure.

Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3][4] The following PPE is mandatory:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield meeting OSHA 29 CFR 1910.133 or EN166 standards.[5]Protects against accidental splashes which can cause serious eye irritation.[1][6]
Hand Protection Chemically resistant nitrile or neoprene gloves.Prevents skin contact, which can cause irritation and absorption of the chemical.[3][7]
Body Protection A full-length laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of skin exposure from spills or splashes.[3][4][8]
First Aid in Case of Exposure

Immediate and correct response to exposure is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and water. If irritation develops or persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

The Core Disposal Protocol: Waste Segregation

The single most important principle in the disposal of (5-Bromohexyl)benzene is its classification and segregation as a halogenated organic waste .[3][7][9]

Causality: Halogenated compounds cannot be mixed with non-halogenated organic waste streams. The high-temperature incineration required for their destruction produces acidic gases (e.g., hydrogen bromide) and potentially dioxins, which require specialized, corrosion-resistant equipment and off-gas scrubbing systems in the disposal facility.[10] Improper segregation leads to regulatory non-compliance, environmental hazards, and significantly higher disposal costs for the entire laboratory.[11]

Experimental Protocol for Waste Collection
  • Select an Appropriate Container: Use a designated, leak-proof waste container made of compatible material (e.g., glass or high-density polyethylene) with a secure, vapor-tight screw cap.[7][11]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name, "(5-Bromohexyl)benzene," and specify "Halogenated Organic Waste."[8][11]

  • Segregate at the Source: Collect all waste containing (5-Bromohexyl)benzene—including pure compound, solutions, and contaminated materials like pipette tips or weigh boats—directly into this designated container.

  • Maintain Separation: Under no circumstances should this waste be mixed with non-halogenated solvents, aqueous waste, acids, bases, or strong oxidizers.[7][12]

  • Keep Closed: The waste container must remain closed at all times except when actively adding waste.[11][12]

On-Site Waste Accumulation and Storage

Proper storage of the collected waste is governed by institutional and federal regulations, such as those from the U.S. Environmental Protection Agency (EPA).[13][14]

  • Designated Storage: Waste containers must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[11]

  • Secondary Containment: The primary waste container must be placed within a larger, chemically resistant secondary containment bin to capture any potential leaks or spills.[11]

  • Ventilation: The SAA should be in a well-ventilated area, away from heat sources or direct sunlight.[2][11]

  • Incompatible Materials: Do not store halogenated waste containers near strong oxidizing agents, acids, or bases to prevent accidental violent reactions.[2][15]

Spill and Emergency Procedures

Prompt and correct action is required to mitigate the hazards of an accidental spill.

Small Spill Cleanup (Contained within a Fume Hood)
  • Ensure PPE: Don all appropriate PPE as listed in Section 1.1.

  • Containment: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to soak up the liquid.[7][11][12] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbent material and any contaminated debris using non-sparking tools. Place it into a sealed, properly labeled bag or container for hazardous waste disposal.[7][11][12]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as halogenated hazardous waste.[16]

Large Spill or Emergency

For any spill that occurs outside of a fume hood, is larger than can be safely managed by laboratory personnel, or involves a fire:

  • Evacuate: Immediately alert personnel in the area and evacuate the laboratory.[7][12]

  • Isolate: Close the laboratory doors to contain the vapors.

  • Notify: Contact your institution's Environmental Health & Safety (EH&S) department and/or local emergency services.[11][12] Provide the chemical name and location of the spill.

Final Disposal Pathway

The ultimate disposal of (5-Bromohexyl)benzene is a regulated process that must be handled by professionals.

  • Professional Disposal Service: The collected and properly labeled halogenated waste container will be picked up by your institution's EH&S department or a licensed hazardous waste disposal contractor.[4][16][17]

  • Incineration: The standard and most environmentally sound method for destroying halogenated organic compounds is high-temperature incineration in a facility permitted to handle such waste.[8][9] This process ensures the complete breakdown of the molecule into less harmful components.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of (5-Bromohexyl)benzene.

start Waste Generation ((5-Bromohexyl)benzene) is_halogenated Is waste halogenated? start->is_halogenated halogen_waste YES: Designate as 'Halogenated Organic Waste' is_halogenated->halogen_waste Contains Br non_halogen_waste NO: Follow procedure for 'Non-Halogenated Organic Waste' is_halogenated->non_halogen_waste No F, Cl, Br, I ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) halogen_waste->ppe container Step 2: Use Labeled, Sealed, Vapor-Tight Container ppe->container storage Step 3: Store in Secondary Containment in Satellite Accumulation Area container->storage pickup Step 4: Arrange Pickup by EH&S or Licensed Contractor storage->pickup disposal Final Disposal: High-Temperature Incineration pickup->disposal

Caption: Disposal workflow for (5-Bromohexyl)benzene.

References

  • Safe Handing & Disposal of Organic Substances. HSC Chemistry & Physics.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry.
  • Hazardous Waste Segregation. Bucknell University.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Halogenated Solvents in Laboratories. Temple University Campus Operations.
  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
  • Disposal Guidance for Brominated Flame Retardants. U.S. Environmental Protection Agency.
  • Safety Data Sheet for (2-Bromoethyl)benzene. Chem Service, Inc.
  • Safety Data Sheet for (2-Bromoethyl)benzene. Sigma-Aldrich.
  • Safety Data Sheet for (1-Bromoethyl)benzene. Fisher Scientific.
  • Safety Data Sheet for Benzene. Chevron Phillips Chemical.
  • Safety Data Sheet for (1-Bromoethyl)benzene. TCI Chemicals.
  • Proper Disposal of 1,3-Bis(bromomethyl)-5-methylbenzene. Benchchem.
  • Proper Disposal of (1-Bromoethyl)benzene-d3. Benchchem.
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • Safety Data Sheet for (1-Bromoethyl)benzene. Fisher Scientific.
  • Hazardous Waste: Guidelines and Regulations. U.S. Environmental Protection Agency.

Sources

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